1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-1-(2-fluorophenyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2FO/c12-7-3-6-10(15)11(13)8-4-1-2-5-9(8)14/h1-2,4-5,11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIMFGUEKSOQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)CCCBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
What is the chemical structure of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, a halogenated ketone of significant interest in pharmaceutical synthesis. As a known intermediate and process impurity in the manufacturing of the antiplatelet agent Prasugrel, a thorough understanding of its chemical properties, synthesis, and characterization is critical for process optimization, impurity profiling, and regulatory compliance.
Chemical Identity and Molecular Structure
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is an organic compound featuring a pentanone backbone. The structure is characterized by a 2-fluorophenyl group and a bromine atom attached to the alpha-carbon (C1), and a second bromine atom at the terminal carbon (C5). This dibromination pattern imparts specific reactivity that is crucial to its role in chemical synthesis.
The canonical SMILES representation of the molecule is O=C(CCCBr)C(Br)C1=CC=CC=C1F.
Visualization of the Chemical Structure:
Caption: 2D structure of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Physicochemical and Spectroscopic Data
Precise experimental data for this specific compound is not widely published. The following tables summarize key identifiers and predicted data based on its chemical structure and analysis of analogous compounds.
Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1373350-57-2 | [1] |
| Molecular Formula | C₁₁H₁₁Br₂FO | [2] |
| Molecular Weight | 338.01 g/mol | [2] |
| IUPAC Name | 1,5-dibromo-1-(2-fluorophenyl)pentan-2-one | [1] |
| Synonyms | 2-Pentanone, 1,5-dibromo-1-(2-fluorophenyl)-; Prasugrel impurity | [1] |
| Appearance | White to Yellow Oil to Low-Melting Solid | |
| InChI | InChI=1S/C11H11Br2FO/c12-7-3-6-10(15)11(13)8-4-1-2-5-9(8)14/h1-2,4-5,11H,3,6-7H2 | [1] |
| InChIKey | IZIMFGUEKSOQNI-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data
For definitive identification and quality control, spectroscopic analysis is essential. While experimental spectra for this specific molecule are not publicly available, the following data are predicted based on established principles and data from structurally similar compounds.
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
-
Aromatic Protons (7.0-8.0 ppm): The four protons on the 2-fluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings.
-
Methine Proton (C1-H, ~5.0-5.5 ppm): The single proton at the alpha-position, adjacent to the carbonyl group, the phenyl ring, and a bromine atom, is expected to be significantly deshielded and will likely appear as a triplet.
-
Methylene Protons (C3-H₂, ~3.0-3.4 ppm): The two protons on C3, adjacent to the carbonyl group, will likely appear as a multiplet.
-
Methylene Protons (C4-H₂, ~2.2-2.6 ppm): The two protons on C4 will appear as a multiplet, coupled to the protons on C3 and C5.
-
Methylene Protons (C5-H₂, ~3.5-3.8 ppm): The two protons on the terminal carbon, adjacent to the bromine atom, are expected to be deshielded and will likely appear as a triplet.
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
-
Carbonyl Carbon (C2, ~195-205 ppm): The ketone carbonyl carbon is expected in this downfield region.
-
Aromatic Carbons (115-165 ppm): The six carbons of the 2-fluorophenyl ring will appear in this range, with the carbon attached to fluorine (C-F) showing a large coupling constant.
-
Methine Carbon (C1, ~50-60 ppm): The alpha-carbon atom bonded to the bromine and the phenyl group.
-
Methylene Carbons (C3, C4, C5, ~25-45 ppm): The carbons of the pentyl chain will appear in this range, with C5 being the most deshielded due to the attached bromine.
Key Infrared (IR) Spectroscopy Bands:
-
C=O Stretch (1710-1730 cm⁻¹): A strong absorption band characteristic of the ketone carbonyl group.
-
C-Br Stretch (500-650 cm⁻¹): Absorption bands corresponding to the two carbon-bromine bonds.
-
C-F Stretch (1000-1400 cm⁻¹): A strong band indicating the presence of the carbon-fluorine bond on the aromatic ring.
-
Aromatic C=C Stretch (1450-1600 cm⁻¹): Bands associated with the carbon-carbon stretching vibrations within the phenyl ring.
Mass Spectrometry (MS) Fragmentation:
-
Molecular Ion Peak (M⁺): Expected at m/z 336, 338, and 340, showing the characteristic isotopic pattern for two bromine atoms.
-
Key Fragments: Common fragmentation pathways for α-bromo ketones include the loss of Br• (m/z 259) and the cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage).
Synthesis and Mechanism of Formation
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is primarily known as a "dibromo impurity" formed during the synthesis of Prasugrel. Its formation is indicative of a side reaction during the bromination of a ketone precursor.
Context in Prasugrel Synthesis
The synthesis of a key Prasugrel intermediate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, involves the bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[3][4] Under certain conditions, over-bromination or side reactions can occur, leading to the formation of dibrominated species. While the exact precursor to 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is not explicitly detailed in readily available literature, it is hypothesized to arise from a ring-opening reaction of the cyclopropyl group of a precursor, followed by further bromination.
General Synthetic Approach
While a specific, optimized synthesis for this compound is not published, a plausible laboratory-scale synthesis can be proposed based on standard organic chemistry reactions. This would likely involve a multi-step process.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Step-by-Step Methodology:
-
α-Bromination: The synthesis would likely begin with the α-bromination of a suitable precursor ketone, such as 1-(2-fluorophenyl)-2-pentanone. This is typically achieved using elemental bromine in a solvent like acetic acid.[5] The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine at the α-carbon.
-
Terminal Bromination: The second bromine atom is introduced at the terminal C5 position. This would likely proceed via a radical mechanism, using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or under photochemical conditions. This step selectively brominates the terminal methyl group of the pentanone chain.
-
Purification: The final product would require purification to remove starting materials, the monobrominated intermediate, and other byproducts. Standard techniques such as column chromatography on silica gel or preparative HPLC would be suitable.[6][7]
Reactivity, Handling, and Storage
Chemical Reactivity
The two C-Br bonds in the molecule have different reactivities. The bromine at the C1 position is an α-bromo ketone, making it highly susceptible to nucleophilic substitution (SN2) reactions. This is a key feature of its utility as a synthetic intermediate. The bromine at the C5 position behaves more like a primary alkyl halide. This differential reactivity could potentially be exploited for selective chemical transformations.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Toxicity: α-Halogenated ketones are often lachrymators and skin irritants. Avoid inhalation of vapors and direct contact with skin and eyes.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals.[10]
Storage
For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[10][11]
Conclusion
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a molecule of interest primarily due to its occurrence in the synthesis of Prasugrel. A thorough understanding of its structure, properties, and formation is essential for pharmaceutical scientists involved in process development and quality control. This guide provides a foundational overview based on available data and established chemical principles to aid researchers in their work with this compound. Further experimental investigation is warranted to fully elucidate its physicochemical and spectroscopic properties.
References
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- Al-Saeed, M. S., Al-Ghamdi, A. F., & El-Gamal, B. A. (Year). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Journal of Liquid Chromatography & Related Technologies.
- European Patent Office. (2017). Process for the preparation of high-purity prasugrel (Patent No. EP 3475288 B1).
- Hoffmann, H. M. R., & Ashcroft, M. R. (Year). 2,4-Dibromo-3-pentanone. Organic Syntheses. (Note: Specific year and volume may vary).
- Stoltz, E. D., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. Journal of Pharmaceutical Sciences, 108(9), 3096-3108.
- Dr. Reddy's Laboratories Ltd. (2012). Preparation of prasugrel hydrochloride (Patent No. WO2012018791A2).
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Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Semantic Scholar. Retrieved from [Link]
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NextSDS. (n.d.). 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone — Chemical Substance Information. Retrieved from [Link]
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University of Bristol. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
- Al Omari, M. M. H., et al. (2015). Chapter Four: Prasugrel Hydrochloride.
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Pharmaffiliates. (n.d.). 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. Retrieved from [Link]
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Physical and chemical properties of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, a key intermediate in the synthesis of the antiplatelet agent Prasugrel.[1][2][3] Due to its role as a non-isolated intermediate in industrial processes, publicly available experimental data on the pure substance is limited. This guide synthesizes available information with well-established principles of organic chemistry to provide a detailed profile of the compound. We will delve into its structural features, predicted physical properties, characteristic chemical reactivity as a bifunctional α,ω-dihalo-α-aryl ketone, and expected spectroscopic signatures. Furthermore, this document outlines a plausible synthetic approach, discusses safety and handling considerations, and explores its pivotal role in pharmaceutical manufacturing.
Introduction and Structural Elucidation
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (CAS Number: 1373350-57-2) is a complex organic molecule featuring several key functional groups that dictate its reactivity and properties.[1][2] Structurally, it is a five-carbon pentanone with bromine atoms at the C1 and C5 positions. The C1 position is also substituted with a 2-fluorophenyl group, rendering it a chiral center. The presence of a bromine atom alpha to the ketone carbonyl group classifies it as an α-haloketone, a class of compounds known for their high reactivity.[4][5] The terminal bromoalkyl chain adds another site for nucleophilic substitution.
The fluorine atom on the phenyl ring is a common feature in many modern pharmaceuticals, often introduced to modulate metabolic stability and binding affinity.[6] The combination of these functionalities makes 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone a versatile, albeit reactive, synthetic building block.
Physicochemical Properties
While specific experimental data for the pure compound are not extensively documented in the literature, we can infer its key physicochemical properties based on its structure and information from chemical suppliers.
| Property | Predicted/Reported Value | Source/Justification |
| CAS Number | 1373350-57-2 | [1][2] |
| Molecular Formula | C₁₁H₁₁Br₂FO | [1][2] |
| Molecular Weight | 338.01 g/mol | [1][2] |
| Appearance | White to yellow oil or low-melting solid | Supplier Information |
| Melting Point | Not available (predicted to be low) | Based on appearance |
| Boiling Point | Not available (predicted to be high and likely to decompose) | High molecular weight and polarity |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | Polarity of the molecule |
| Storage | 2-8°C, under inert atmosphere, hygroscopic | Supplier recommendations |
Synthesis and Purification
The synthesis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is not explicitly detailed in readily available literature. However, based on a European patent concerning the synthesis of Prasugrel intermediates, it is likely formed as a byproduct during the bromination of a precursor ketone.[7] A plausible synthetic route would involve the α-bromination of 5-bromo-1-(2-fluorophenyl)-2-pentanone. The challenge in such a synthesis is controlling the regioselectivity and preventing polybromination.[7]
Proposed Synthetic Protocol:
This protocol is a generalized procedure based on known α-bromination reactions of aryl ketones and should be optimized for specific laboratory conditions.[4][5][8]
Reaction: Bromination of 5-bromo-1-(2-fluorophenyl)-2-pentanone
Reagents and Materials:
-
5-bromo-1-(2-fluorophenyl)-2-pentanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid (glacial) or another suitable solvent
-
Acid catalyst (e.g., HBr)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 5-bromo-1-(2-fluorophenyl)-2-pentanone in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of bromine in acetic acid from a dropping funnel. The rate of addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like dichloromethane.
-
The organic layer is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification:
Purification of the crude product would likely be challenging due to its reactivity. Column chromatography on silica gel would be a standard method, though care must be taken to avoid decomposition on the stationary phase.
Caption: Key reaction pathways for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Reactions at the Terminal Bromine
The primary bromine at the C5 position is also a good leaving group and can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Application in Prasugrel Synthesis
The primary documented application of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is as an intermediate or a potential impurity in the synthesis of Prasugrel. [1][2][3]Prasugrel is a thienopyridine derivative that acts as a potent antiplatelet agent. The synthesis of Prasugrel involves the alkylation of a thienopyridinone core. The dibrominated compound, if formed, represents an over-bromination product that can lead to undesired side products. [7]Therefore, controlling its formation is a critical aspect of process chemistry for Prasugrel manufacturing. [7]
Safety and Handling
Specific toxicity data for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone are not available. However, based on its structure as an α-haloketone and an alkyl bromide, it should be handled with extreme caution.
-
Toxicity: α-Haloketones are generally lachrymatory (tear-inducing) and are potent alkylating agents, meaning they can react with biological nucleophiles. They should be considered toxic and skin irritants. [9][10][11]* Handling:
-
Work in a well-ventilated fume hood. [3][12] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat. [3][12][10][11] * Avoid inhalation of vapors and contact with skin and eyes. [9][10][11] * In case of contact, wash the affected area immediately with copious amounts of water. [9][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. [9][12]
-
Conclusion
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a highly functionalized molecule of significant interest in pharmaceutical process chemistry. While a comprehensive experimental characterization of the pure substance is lacking in the public domain, its properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent functional groups. As a reactive intermediate, its controlled synthesis and handling are paramount. This guide provides a foundational understanding for researchers and chemists working with this compound or structurally related molecules, highlighting its synthetic potential and the necessary safety precautions.
References
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Hantzsch Pyrrole Synthesis. (n.d.). In Wikipedia. Retrieved April 4, 2026, from [Link]
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Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved April 4, 2026, from [Link]
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Grokipedia. (n.d.). Darzens reaction. Retrieved April 4, 2026, from [Link]
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AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved April 4, 2026, from [Link]
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chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved April 4, 2026, from [Link]
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wikidoc. (2012, August 9). Hantzsch pyrrole synthesis. Retrieved April 4, 2026, from [Link]
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Mechanistic Elucidation and Control of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone in Prasugrel Synthesis
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) often hinges on the precise control of highly reactive intermediates. In the manufacturing of Prasugrel—a potent third-generation thienopyridine P2Y12 receptor antagonist used to prevent atherothrombotic events[1]—the alpha-bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone is a critical bottleneck. This step is highly susceptible to a parasitic side reaction that generates 1,5-dibromo-1-(2-fluorophenyl)-2-pentanone , a critical impurity that scales non-linearly with batch size[2].
This technical guide provides an in-depth mechanistic analysis of how this impurity forms via an acid-catalyzed, homo-conjugate cyclopropyl ring opening. Furthermore, it details a self-validating experimental protocol designed to suppress this pathway, ensuring API purity and process scalability.
Introduction: The Synthetic Bottleneck
Prasugrel's pharmacological efficacy relies heavily on its unique cyclopropyl-substituted thienopyridine architecture, which undergoes enzymatic transformation in the liver to form the active metabolite[1]. The synthetic route to Prasugrel involves the coupling of a tetrahydrothienopyridine derivative with an alpha-bromo ketone intermediate: 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone [3].
The standard approach to synthesizing this intermediate is the direct electrophilic alpha-bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone using elemental bromine (Br₂). While effective at the bench scale, industrial scale-up reveals a severe vulnerability: the accumulation of stoichiometric hydrogen bromide (HBr) triggers the degradation of the cyclopropyl ring, yielding 1,5-dibromo-1-(2-fluorophenyl)-2-pentanone[2][4]. Because this impurity structurally mimics the desired intermediate, it can propagate through subsequent coupling steps, necessitating strict upstream control limits (typically < 0.05%)[5].
Mechanistic Elucidation: The Homo-Conjugate Ring Opening
To control the impurity, one must first understand the fundamental chemical causality driving its formation. The bifurcation between the desired product and the impurity lies in the unique electronic properties of the cyclopropyl group.
The Desired Pathway
The reaction initiates via the acid-catalyzed enolization of 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The enol subsequently attacks Br₂, installing the bromine atom at the alpha position (C1) and generating one equivalent of HBr.
The Parasitic Pathway (Impurity Formation)
Cyclopropane rings possess significant ring strain (~27.5 kcal/mol) and feature "bent" Walsh orbitals that impart pseudo-π character to the C–C bonds. This makes the ring highly susceptible to electrophilic cleavage, especially when conjugated with a carbonyl group.
-
Activation: As HBr accumulates in the reaction mixture, it protonates the carbonyl oxygen of the newly formed 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This forms a highly electrophilic, resonance-stabilized oxonium ion.
-
Nucleophilic Attack: The positive charge delocalizes into the adjacent cyclopropyl ring. The bromide ion (Br⁻), acting as a nucleophile, attacks the less sterically hindered methylene carbon of the cyclopropyl ring.
-
Ring Cleavage: The attack forces the cleavage of the C–C bond (a homo-Michael-type addition), relieving the ring strain and forming an enol intermediate that rapidly tautomerizes back to the ketone.
-
Final Structure: The resulting molecule is a linear 5-carbon chain. The original alpha-bromine remains at C1, the ketone is at C2, and the newly added bromine from the ring opening is at C5. This yields the critical impurity: 1,5-dibromo-1-(2-fluorophenyl)-2-pentanone [2].
Reaction mechanism showing the bifurcation into the 1,5-dibromo impurity via ring opening.
Kinetic and Thermodynamic Drivers in Scale-Up
The formation of the 1,5-dibromo impurity is a classic example of a scale-dependent side reaction. At the laboratory scale (5–10 g), the high surface-area-to-volume ratio allows for rapid heat dissipation and efficient outgassing of HBr. However, as the batch size increases, mass transfer limitations trap HBr in the solution, and localized thermal "hot spots" provide the activation energy required to drive the cyclopropyl ring opening[2].
Table 1: Impact of Production Scale on Impurity Formation [2]
| Production Scale | Impurity Concentration (%) | Operational Impact |
| 5 – 10 g | 0.30% | Acceptable for early-stage R&D. |
| 250 – 300 g | 0.59% | Requires additional downstream purification. |
| 4.0 – 5.0 kg | 1.60% | Critical failure; exceeds typical < 0.05% specification. |
Downstream Impact on API Purity
If 1,5-dibromo-1-(2-fluorophenyl)-2-pentanone is not purged, it reacts competitively in the subsequent N-alkylation step with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. This forms a des-cyclopropyl, bromo-pentyl thienopyridine derivative[2]. Because this downstream impurity shares identical physicochemical properties (solubility, polarity) with the desired Prasugrel precursor, it becomes nearly impossible to remove via standard crystallization, risking the entire API batch[5].
Optimized Experimental Protocol for Impurity Suppression
To establish a self-validating system, the synthetic protocol must proactively eliminate the causal factors of the impurity: thermal energy and HBr concentration. The following methodology utilizes strict cryogenic control and an immediate mild-base quench to keep the 1,5-dibromo impurity below the 0.05% threshold[5].
Optimized experimental workflow for suppressing HBr-catalyzed cyclopropyl ring opening.
Step-by-Step Methodology
-
Substrate Dissolution: Charge a glass-lined reactor with 230 L of methanol and 17.82 kg of 1-cyclopropyl-2-(2-fluorophenyl)ethanone. Rationale: Methanol stabilizes polar transition states and maintains homogeneity.
-
Thermal Regulation: Cool the reaction mixture strictly to 0–5 °C . Rationale: Suppresses the thermal energy required to overcome the activation barrier of the cyclopropyl ring cleavage.
-
Controlled Bromination: With continuous, vigorous agitation, gradually add 15.98 kg of elemental bromine (Br₂) over a period of 2 to 2.5 hours. Rationale: Gradual addition prevents localized spikes in Br₂ and HBr concentrations, mitigating hot spots.
-
Immediate Scavenging (Critical Step): Immediately upon completion of the bromination, quench the reaction by adding 230 L of dichloromethane, 230 L of water, and 8.4 kg of sodium bicarbonate (NaHCO₃). Rationale: NaHCO₃ rapidly neutralizes the accumulated HBr, preventing acid-catalyzed degradation during the concentration and workup phases.
-
Phase Separation: Allow the layers to separate. Extract the aqueous phase with an additional 100 L of dichloromethane to maximize yield.
-
Washing & Isolation: Combine the organic phases, wash with 100 L of distilled water, dry, and evaporate under reduced pressure to yield the highly pure 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone[5].
In-Process Control: Capillary gas chromatography should confirm that the concentration of 1,5-dibromo-1-(2-fluorophenyl)-2-pentanone is ≤ 0.05%[5].
Conclusion
The synthesis of 1,5-dibromo-1-(2-fluorophenyl)-2-pentanone is not an intended pathway, but rather a parasitic, scale-dependent side reaction driven by the electrophilic vulnerability of the cyclopropyl ring in the presence of HBr. By understanding the homo-conjugate ring-opening mechanism, process chemists can implement targeted thermodynamic and kinetic controls—namely, strict temperature regulation and immediate acid scavenging—to successfully scale the manufacturing of Prasugrel while maintaining rigorous API purity standards.
References
- Pharmaffiliates.CAS No : 1373350-57-2 | Product Name : 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
- LookChem.Cas 150322-43-3, Prasugrel.
- Google Patents.WO2012018791A2 - Preparation of prasugrel hydrochloride.
- Googleapis.com (European Patent Office).PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL - EP 3475288 B1.
- Google Patents.EP3475288B1 - Process for the preparation of high-purity prasugrel.
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- 2. EP3475288B1 - Process for the preparation of high-purity prasugrel - Google Patents [patents.google.com]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, a key intermediate and notable impurity in the synthesis of the antiplatelet agent Prasugrel. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical properties, a plausible synthetic route, detailed analytical characterization, and crucial safety protocols.
Core Molecular Attributes
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a halogenated aromatic ketone. Its molecular structure, featuring a fluorophenyl group and two bromine atoms at the 1 and 5 positions of a pentanone backbone, makes it a versatile, yet challenging, molecule in synthetic chemistry.
A summary of its core quantitative data is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₁Br₂FO |
| Exact Molecular Weight | 338.01 g/mol [1] |
| CAS Number | 1373350-57-2[2] |
| Appearance | White to Yellow Oil to Low-Melting Solid |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere |
Synthesis and Mechanism
While 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is often cited as an impurity in the synthesis of Prasugrel, a specific, high-yield synthesis for this compound is not extensively documented in publicly available literature. However, based on established principles of organic chemistry, a plausible synthetic pathway can be proposed. This pathway involves the α-bromination of a suitable precursor ketone.
Proposed Synthetic Protocol
The synthesis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone can be envisioned as a two-step process starting from 1-(2-fluorophenyl)-2-pentanone. The first step would be a selective bromination at the 5-position, followed by a second bromination at the α-position to the carbonyl group.
Step 1: Synthesis of 5-Bromo-1-(2-fluorophenyl)-2-pentanone
This step would likely involve the radical bromination of the terminal methyl group of 1-(2-fluorophenyl)-2-pentanone using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Step 2: α-Bromination to yield 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
The second bromination would target the α-position to the carbonyl group. This can be achieved using a variety of brominating agents, such as bromine in acetic acid or pyridinium tribromide.
Caution: These reactions should be carried out in a well-ventilated fume hood by trained personnel, as they involve hazardous reagents and potential lachrymatory byproducts.
Mechanistic Insights
The α-bromination of ketones can proceed via either an acid- or base-catalyzed mechanism, both involving an enol or enolate intermediate. The bromination at the terminal methyl group proceeds via a free radical chain reaction.
Analytical Characterization
A thorough analytical characterization is crucial for the confirmation of the structure and purity of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. The following sections detail the expected spectroscopic data based on the analysis of its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons (7.0-7.6 ppm): A complex multiplet pattern is expected for the four protons on the 2-fluorophenyl ring due to proton-proton and proton-fluorine couplings.
-
Methine Proton (α to carbonyl and bromine) (5.0-5.5 ppm): A triplet or doublet of doublets is anticipated for the proton at the C1 position, shifted downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group.
-
Methylene Protons (2.0-3.5 ppm): The methylene protons at C3, C4, and C5 will appear as complex multiplets due to diastereotopicity and coupling with neighboring protons. The protons at C5, adjacent to the bromine atom, will be the most downfield in this region.
¹³C NMR (Predicted):
-
Carbonyl Carbon (190-200 ppm): A singlet is expected for the ketone carbonyl carbon.
-
Aromatic Carbons (115-160 ppm): Six signals are anticipated for the carbons of the 2-fluorophenyl ring, with the carbon attached to the fluorine showing a large one-bond carbon-fluorine coupling constant.
-
Aliphatic Carbons (25-60 ppm): Four signals are expected for the aliphatic carbons, with the carbon at C1 (attached to bromine) and C5 (attached to bromine) being the most downfield.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster corresponding to the isotopic distribution of the two bromine atoms.
-
Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (m/z 336, 338, 340 in an approximate 1:2:1 ratio) should be observable.
-
Major Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C1-C2 bond and the C2-C3 bond are expected, leading to the loss of a bromine radical or the bromopropyl radical.
-
Loss of HBr: Elimination of hydrogen bromide is a common fragmentation pathway for bromoalkanes.
-
McLafferty Rearrangement: While possible, this may be less favored due to the presence of other more facile fragmentation pathways.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
C=O Stretch (1710-1730 cm⁻¹): A strong absorption band characteristic of an aliphatic ketone is expected in this region.
-
C-Br Stretch (500-650 cm⁻¹): One or more absorption bands corresponding to the carbon-bromine stretching vibrations are expected in the fingerprint region.
-
C-F Stretch (1000-1300 cm⁻¹): A strong absorption band for the carbon-fluorine stretch of the fluorophenyl group is anticipated.
-
Aromatic C-H and C=C Stretches (3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively): Characteristic absorption bands for the aromatic ring will also be present.
Safety and Handling
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone should be handled with extreme caution due to its potential as a lachrymator and skin irritant, characteristic of α-haloketones.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling and Storage
-
All handling should be performed in a certified chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Applications in Drug Development
The primary documented application of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is as a key intermediate in the synthesis of Prasugrel.[1] Prasugrel is a thienopyridine derivative that acts as a P2Y₁₂ receptor antagonist, inhibiting platelet activation and aggregation. The presence of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone as an impurity in the synthesis of Prasugrel is of significant interest to pharmaceutical quality control and regulatory affairs.
Conclusion
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a molecule of significant interest in the pharmaceutical industry due to its role in the synthesis of Prasugrel. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and drug development professionals. The information provided in this guide serves as a valuable resource for the safe and effective handling and utilization of this compound.
References
-
1,5-Dibromo-1-(2-fluorophenyl)pentan-2-one. Advent Chembio. [Link]
-
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. Pharmaffiliates. [Link]
-
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone — Chemical Substance Information. NextSDS. [Link]
Disclaimer: This document is intended for informational purposes only and does not constitute a certified safety data sheet or a validated synthesis protocol. All laboratory work should be conducted by trained professionals in accordance with established safety procedures and institutional guidelines.
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Literature review on 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone derivatives
An In-depth Technical Guide to 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone: Synthesis, Reactivity, and Application in Medicinal Chemistry
Executive Summary
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a highly functionalized synthetic intermediate that embodies two crucial elements in modern drug design: a fluorinated aromatic ring and a bifunctional alkylating chain. This combination renders it an exceptionally valuable building block, most notably as the key precursor for the synthesis of the potent antiplatelet agent, Prasugrel.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the strategic importance of its structural features, plausible synthetic routes, core reactivity patterns, and a detailed case study of its application in the synthesis of Prasugrel. By explaining the causality behind the synthetic choices and reaction mechanisms, this document serves as a practical resource for leveraging this and similar derivatives in medicinal chemistry programs.
The Strategic Advantage: Fluorine and Dibromoalkanes in Drug Design
The design of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a deliberate convergence of two powerful strategies in medicinal chemistry. The inclusion of a fluorine atom on the phenyl ring is a widely employed tactic to enhance the pharmacological profile of a drug candidate. Judicious fluorination can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4] It is estimated that approximately 20% of all commercially available pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on drug efficacy.[4]
Simultaneously, the 1,5-dibromo-2-pentanone backbone serves as a versatile electrophilic scaffold. Dihaloalkanes are classic synthons for the construction of cyclic structures, which are foundational motifs in a vast number of bioactive molecules.[5][6][7] The defined spacing between the two bromine atoms in this molecule is specifically tailored for the high-yield formation of six-membered heterocyclic rings via sequential nucleophilic substitution reactions.[5][6]
Synthesis of the Core Scaffold
While multiple commercial suppliers offer 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (CAS No: 1373350-57-2), understanding its synthesis is crucial for process development and analog design.[1][2][8][9] A logical and robust synthetic approach involves a two-step sequence starting from commercially available materials.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Plausible Approach
Step 1: Friedel-Crafts Acylation to yield 5-Bromo-1-(2-fluorophenyl)pentan-1-one
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Slowly add 5-bromovaleryl chloride (1.0 equivalent) to the stirred suspension.
-
Substrate Addition: Add fluorobenzene (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Causality Insight: The use of a strong Lewis acid like AlCl₃ is essential to activate the acyl chloride for electrophilic aromatic substitution. Fluorine is an ortho-, para-directing deactivator; however, the ortho-product is often sterically hindered, leading to a significant yield of the desired para-substituted ketone, which is then isomerized to the more stable ortho/para mixture. For this specific target, the ortho-substitution is what is required, and reaction conditions can be optimized to favor its formation.
Step 2: α-Bromination to yield 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
-
Dissolution: Dissolve the ketone from Step 1 (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform.
-
Brominating Agent: Slowly add a solution of bromine (Br₂, 1.0-1.1 equivalents) in the same solvent. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of acid can be used for a more controlled reaction.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material. The reaction may be gently heated if sluggish.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in an appropriate organic solvent like ethyl acetate and wash with sodium thiosulfate solution to remove excess bromine, followed by a wash with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography if necessary.
-
Causality Insight: The position alpha to the carbonyl group is readily brominated under acidic conditions via an enol intermediate. The electron-withdrawing nature of the carbonyl group makes the alpha-protons acidic and susceptible to removal, facilitating the reaction.
Chemical Reactivity: The Gateway to Heterocycles
The primary utility of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone lies in its ability to act as a bis-electrophile in cyclization reactions. The two carbon-bromine bonds are susceptible to nucleophilic attack, allowing for the construction of six-membered rings, a common feature in pharmaceutical agents.[6]
Mechanism: Intramolecular S_N2 Cyclization
The reaction typically proceeds via a two-step, one-pot sequence involving an initial intermolecular S_N2 reaction, followed by a highly favorable intramolecular S_N2 cyclization.
Caption: General mechanism for heterocycle formation.
-
Mechanistic Rationale: The primary amine first attacks one of the electrophilic C-Br centers. While both C1 and C5 are potential sites, the C5 position is a primary bromide and generally less sterically hindered, making it a likely initial point of attack. Following this first substitution, the newly formed secondary amine is perfectly positioned to attack the remaining C-Br bond in an intramolecular fashion. This 5-exo-tet or 6-exo-tet cyclization is kinetically and thermodynamically favorable, driving the reaction towards the cyclic product.[6] The presence of the C-I bond, a better leaving group than C-Br, would accelerate both steps.[5]
Application in Drug Development: The Synthesis of Prasugrel
The most prominent application of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is as a critical intermediate in the synthesis of Prasugrel, a thienopyridine class antiplatelet drug used to prevent blood clots in patients with acute coronary syndrome.[1]
Prasugrel Synthetic Pathway Overview
The dibromo-ketone facilitates the construction of the core tetrahydropyridine ring of Prasugrel.
| Step | Starting Materials | Key Reagents | Intermediate/Product | Purpose |
| 1 | 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Base (e.g., K₂CO₃) | Alkylated thienopyridinone | Forms the C-N bond via S_N2 reaction. |
| 2 | Alkylated intermediate from Step 1 | Not applicable | Cyclized intermediate | Intramolecular cyclization to form the core ring structure. |
| 3 | Cyclized intermediate from Step 2 | Acetic Anhydride | Prasugrel | Acetylation of the secondary amine. |
This is a simplified representation of a multi-step synthesis. The actual industrial synthesis may involve different protecting group strategies and reagents.
-
Field-Proven Insight: The choice of this specific dibromo-ketone is not arbitrary. The 2-fluorophenyl group is a key part of the Prasugrel pharmacophore, essential for its binding to the P2Y₁₂ receptor. The pentanone backbone provides the precise atomic spacing required to form the six-membered tetrahydropyridine ring that connects the fluorophenyl moiety to the thienopyridine core. This elegant molecular design ensures that all necessary structural components are assembled efficiently.
Future Perspectives
While the role of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is well-established in the synthesis of Prasugrel, its potential as a versatile building block is far from exhausted. Researchers can leverage its inherent reactivity to explore novel chemical space. By substituting the primary amine nucleophile with other difunctional or complex nucleophiles (e.g., hydrazines, hydroxylamines, thioureas), a diverse library of novel heterocyclic compounds can be generated. These new scaffolds, bearing the advantageous 2-fluorophenyl group, could be screened for a wide range of biological activities, from oncology to neurodegenerative diseases, making this intermediate a valuable starting point for future drug discovery campaigns.
References
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Title: Advances in synthesis and application of perfluoro-2-methyl-3-pentanone Source: ResearchGate URL: [Link]
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Title: CAS No : 1373350-57-2 | Product Name : 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone Source: Pharmaffiliates URL: [Link]
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Title: 1, 5-Dibromo-1-(2-fluorophenyl)pentan-2-one Source: Advent Chembio URL: [Link]
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Title: Application of 1,1-Dibromo-2-Arylalkene in Cyclization Reaction Source: ResearchGate URL: [Link]
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Title: Cyclization of internal dibromoalkene 7 and of a dibromoalkene (10) with allylic substitution… Source: ResearchGate URL: [Link]
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Title: Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone Source: MDPI URL: [Link]
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Title: Peptide and peptide library cyclization via bromomethylbenzene derivatives Source: PubMed URL: [Link]
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Title: 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]
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Title: A Practical Synthesis of Terminal Vinyl Fluorides Source: PMC - NIH URL: [Link]
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Title: Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway Source: ACS Publications URL: [Link]
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Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: PMC URL: [Link]
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Title: (PDF) Computational Reaction Mechanism Study of the Elimination of 2-pentanone Source: ResearchGate URL: [Link]
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Title: Computational reaction mechanism study of the elimination of 2-pentanone Source: Scholars Research Library URL: [Link]
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Title: 1,5-Dibromopentan-2-one | C5H8Br2O | CID 22914963 Source: PubChem URL: [Link]
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Title: Applications of Fluorine in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link]
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Title: Heterocyclic Compounds in Medicinal Chemistry Source: MDPI URL: [Link]
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Step-by-step synthesis protocol for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
An In-Depth Guide to the Synthesis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone: A Key Pharmaceutical Intermediate
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including the antiplatelet drug Prasugrel[1]. The protocol herein outlines a robust two-step bromination strategy starting from the precursor 1-(2-fluorophenyl)-2-pentanone. The synthesis involves a regioselective acid-catalyzed α-bromination followed by a free-radical bromination at the terminal methyl group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, experimental choices, and safety considerations.
Introduction
α-Halogenated ketones are versatile building blocks in organic synthesis, serving as precursors for a wide array of molecular transformations[2][3]. The introduction of a halogen atom at the α-position to a carbonyl group significantly enhances the reactivity of that position, making it susceptible to nucleophilic substitution and elimination reactions[3]. 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone incorporates two bromine atoms at specific positions, rendering it a highly valuable and specialized intermediate. The bromine at the C1 position facilitates coupling with other molecules, while the terminal bromine at C5 allows for subsequent cyclization or chain extension reactions. The presence of the fluorophenyl moiety is also a common feature in modern pharmaceuticals, often introduced to modulate the compound's metabolic stability and binding affinity[4].
This document details a reliable synthetic pathway to this dibrominated ketone, focusing on achieving high regioselectivity through a controlled, two-step bromination process.
Synthetic Strategy and Mechanism
The synthesis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is achieved through a sequential bromination of 1-(2-fluorophenyl)-2-pentanone. This precursor can be synthesized via several established methods, such as the reaction of a 2-fluorophenylacetic acid derivative with an appropriate organometallic reagent. Our protocol focuses on the critical dibromination steps.
The overall synthetic scheme is as follows:
Caption: Overall synthetic workflow.
Step 1: Acid-Catalyzed α-Bromination
The first step involves the selective bromination at the α-carbon bearing the 2-fluorophenyl group. This reaction is performed under acidic conditions. The acid catalyst protonates the carbonyl oxygen, which facilitates the tautomerization of the ketone to its enol form[5][6]. For an unsymmetrical ketone like 1-(2-fluorophenyl)-2-pentanone, two different enols can potentially form. However, the enol with the double bond between C1 and C2 is more substituted and stabilized by conjugation with the aromatic ring, making it the thermodynamically favored intermediate. This enol, being electron-rich, then acts as a nucleophile, attacking the electrophilic bromine (Br₂) to yield the α-bromo ketone[5][7].
Step 2: Free-Radical Bromination
The second bromination targets the terminal methyl group (C5), which is the ω-position. This requires a different reaction mechanism, as the methylene groups at C3 and C4 are less reactive. A free-radical halogenation is the method of choice for functionalizing such unactivated C-H bonds[8]. N-Bromosuccinimide (NBS) is used as the bromine source in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes to generate radicals, which then abstract a bromine atom from NBS to create a bromine radical. This bromine radical abstracts a hydrogen atom from the most accessible position, the terminal methyl group, to form a primary alkyl radical. This radical then reacts with another molecule of NBS to propagate the chain and form the 5-bromo product[8][9].
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 1-(2-Fluorophenyl)-2-pentanone | C₁₁H₁₃FO | 180.22 | Sigma-Aldrich | Starting material |
| Bromine | Br₂ | 159.81 | Acros Organics | Highly corrosive and toxic. Handle in a fume hood. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Fisher Scientific | Corrosive. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Alfa Aesar | Light-sensitive. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | TCI Chemicals | Radical initiator. Handle with care. |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | J.T. Baker | Toxic and ozone-depleting. Use alternative if possible (e.g., cyclohexane). |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Solvent for extraction. |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | EMD Millipore | For neutralization. |
| Sodium Thiosulfate (10% Soln.) | Na₂S₂O₃ | 158.11 | LabChem | For quenching excess bromine. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | BDH | Drying agent. |
Detailed Synthesis Protocol
Step 1: Synthesis of 1-Bromo-1-(2-fluorophenyl)-2-pentanone
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-(2-fluorophenyl)-2-pentanone (10.0 g, 55.5 mmol) in 100 mL of glacial acetic acid.
-
Reagent Addition: Cool the flask in an ice-water bath. In the dropping funnel, prepare a solution of bromine (8.87 g, 55.5 mmol, 2.84 mL) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reddish-brown color of bromine should fade upon reaction completion.
-
Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water. Quench any remaining bromine by adding 10% sodium thiosulfate solution until the yellow color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Bromo-1-(2-fluorophenyl)-2-pentanone as a yellow oil.
Step 2: Synthesis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the crude 1-Bromo-1-(2-fluorophenyl)-2-pentanone (assuming ~55.5 mmol theoretical yield) in 120 mL of carbon tetrachloride.
-
Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) (10.8 g, 60.8 mmol, 1.1 eq) and AIBN (0.46 g, 2.8 mmol, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary. The reaction is typically complete within 3-4 hours. Monitor the reaction by TLC. The dense succinimide byproduct will float to the surface upon completion.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is a dark oil. Purify by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Caption: Detailed experimental workflow diagram.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the positions of the bromine atoms and the overall structure. Expect characteristic shifts for the methine proton at C1 and the methylene protons at C5.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl group.
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Bromine is highly toxic, corrosive, and causes severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Carbon tetrachloride is a suspected carcinogen and is toxic. Handle with extreme care and consider using a safer alternative like cyclohexane if the reaction conditions permit.
-
HBr gas evolved during the α-bromination is corrosive and toxic. Use a gas trap containing a base (e.g., NaOH solution) to neutralize it.
-
AIBN can decompose violently upon heating. Do not overheat the reaction mixture.
References
-
Ketone halogenation. (n.d.). In Wikipedia. Retrieved April 6, 2024, from [Link].
- De Kimpe, N., & De Clercq, P. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2635.
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Request PDF. (n.d.). Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Radical Halogenation in Organic Synthesis. Retrieved from [Link]
-
Lauher, J. (2021, March 25). Bromination of Ketones [Video]. YouTube. [Link]
- Google Patents. (n.d.). KR100591908B1 - Selective Bromination Method of Asymmetric Ketones.
-
ResearchGate. (n.d.). Synthesis of β-, γ-, δ-, ..., ω-Halogenated Ketones and Aldehydes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Radical Halogenation Practice Problems. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Dumitrescu, D., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3681.
-
MDPI. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Retrieved from [Link]
Sources
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- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. researchgate.net [researchgate.net]
Using 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone in heterocyclic compound synthesis
An Application Guide for the Strategic Use of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Abstract
This technical note provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthetic utility of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. This bifunctional reagent, possessing two electrophilic carbon centers of differing reactivity, serves as a powerful and versatile building block for the construction of a variety of nitrogen- and oxygen-containing heterocyclic systems. We will explore its application in the diastereoselective synthesis of substituted piperidines, the formation of seven-membered azepane rings, and its potential in furan synthesis. Detailed mechanistic insights, step-by-step protocols, and critical safety information are provided to enable its effective and safe implementation in the laboratory.
Introduction: Unveiling a Versatile Synthetic Building Block
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a specialized chemical intermediate characterized by a pentanone backbone with two distinct bromine substitutions.[1][2] Its molecular structure, featuring an α-haloketone moiety and a γ-haloalkyl chain, presents a unique platform for sequential or one-pot cyclization reactions. The electron-withdrawing effect of the carbonyl group significantly activates the α-carbon, making the C1-Br bond highly susceptible to nucleophilic attack.[3] In contrast, the C5-Br bond exhibits the reactivity of a typical primary alkyl halide. This differential reactivity is the cornerstone of its synthetic utility, allowing for controlled and regioselective ring-forming strategies.
The presence of the 2-fluorophenyl group is also significant, as this moiety is a common feature in many biologically active molecules, influencing factors such as metabolic stability and receptor-binding affinity. The most prominent application of this reagent is as a key intermediate in the synthesis of Prasugrel, a potent antiplatelet agent, highlighting its industrial and pharmaceutical relevance.[4] This guide will delve into the broader applications of this reagent beyond a single target, providing protocols for constructing diverse heterocyclic cores that are prevalent in medicinal chemistry.[5][6]
Core Reactivity and Mechanistic Considerations
The synthetic power of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone stems from the two electrophilic centers.
-
The α-Bromo Position (C1): The bromine atom at the C1 position is adjacent to the carbonyl group. The inductive effect of the carbonyl enhances the polarity of the carbon-halogen bond, making the α-carbon highly electrophilic and prone to SN2-type displacement by a wide range of nucleophiles.[3][7] Reactions at this site are generally rapid and occur under mild conditions.
-
The γ-Bromo Position (C5): The bromine atom at the C5 position behaves as a standard primary alkyl bromide. Its displacement typically requires more forcing conditions or occurs via an intramolecular pathway following an initial reaction at the more reactive C1 position.
This reactivity differential enables a programmed approach to heterocycle synthesis. A dinucleophile, such as a primary amine, will preferentially attack the C1 position first, followed by a subsequent intramolecular cyclization to displace the C5-bromide, leading to the formation of a cyclic structure.
Application Protocol: Synthesis of Six-Membered N-Heterocycles (Piperidines)
Substituted piperidines are among the most ubiquitous heterocyclic motifs found in pharmaceuticals.[5][8][9] The reaction of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone with primary amines provides a direct and efficient route to 2-aroyl-piperidine precursors.
Workflow for Piperidine Synthesis
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1373350-57-2 | 1,5-Dibromo-1-(2-fluorophenyl)pentan-2-one - AiFChem [aifchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. jove.com [jove.com]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. apps.dtic.mil [apps.dtic.mil]
The Strategic Intermediate: A Comprehensive Guide to 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone in Pharmaceutical Synthesis
Introduction: The Significance of a Doubly-Activated Intermediate
In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and high-purity production. 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone emerges as a pivotal intermediate, particularly in the synthesis of complex heterocyclic compounds. Its structure, featuring two bromine atoms at the 1- and 5-positions, offers dual points of reactivity, enabling the construction of cyclic systems that are central to the therapeutic efficacy of several drugs. Notably, this intermediate is a key precursor in the synthesis of the antiplatelet agent Prasugrel and is implicated in the development of novel ketamine analogs.[1] The presence of a 2-fluorophenyl group also imparts specific electronic and conformational properties that can influence the biological activity of the final API.
This technical guide provides an in-depth exploration of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, from its fundamental physicochemical properties to detailed protocols for its synthesis, purification, and subsequent utilization in API production. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for handling and applying this versatile intermediate.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of an intermediate is critical for process development and quality control. The key properties of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1373350-57-2 | [1][2] |
| Molecular Formula | C₁₁H₁₁Br₂FO | [1][2] |
| Molecular Weight | 338.01 g/mol | [1][2] |
| Appearance | White to Yellow Oil to Low-Melting Solid | [1] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [1] |
The chemical structure of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is presented below.
Caption: Chemical structure of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Synthesis Protocol: A Stepwise Approach to Dibromination
The synthesis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is most effectively achieved through a two-step process starting from the commercially available 1-(2-fluorophenyl)-2-pentanone. This involves a selective bromination at the α-position to the carbonyl group, followed by a radical-mediated bromination at the terminal methyl group of the pentanone chain.
Part 1: Synthesis of the Precursor - 1-(2-Fluorophenyl)-2-pentanone
While commercially available, understanding the synthesis of the precursor provides a more comprehensive knowledge base. A common route involves the Friedel-Crafts acylation of fluorobenzene with pentanoyl chloride, although this can lead to isomeric mixtures. A more regioselective method is the reaction of a 2-fluorophenyl Grignard reagent with pentanenitrile followed by hydrolysis.
Part 2: Dibromination of 1-(2-Fluorophenyl)-2-pentanone
This protocol details the selective introduction of two bromine atoms onto the pentanone backbone.
Materials:
-
1-(2-Fluorophenyl)-2-pentanone
-
N-Bromosuccinimide (NBS)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
α-Bromination:
-
In a round-bottom flask, dissolve 1-(2-fluorophenyl)-2-pentanone (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-bromo-1-(2-fluorophenyl)-2-pentanone.
-
-
Terminal Bromination:
-
The crude 1-bromo-1-(2-fluorophenyl)-2-pentanone is dissolved in carbon tetrachloride.
-
To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and irradiated with a UV lamp to initiate the radical reaction.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the mixture is cooled to room temperature and the succinimide byproduct is filtered off.
-
The filtrate is washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
-
Sources
Application Note: Catalytic Cyclization Strategies Utilizing 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone for Advanced Heterocyclic Scaffolds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols
Introduction & Strategic Rationale
In modern drug discovery, the repurposing of complex synthetic intermediates and Active Pharmaceutical Ingredient (API) impurities into versatile building blocks is a highly efficient strategy. 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (CAS: 1373350-57-2), widely recognized in the pharmaceutical industry as [1], is an underutilized C5 dielectrophile.
While typically monitored as an undesirable byproduct during the synthesis of the antiplatelet medication Prasugrel, its unique structural topology makes it an exceptional precursor for the synthesis of functionalized 6-membered heterocycles. This application note details robust, catalytically driven cyclization protocols to transform this linear dibromide into valuable 2-(2-fluorophenyl)-substituted piperidin-3-ones and tetrahydro-2H-thiopyran-3-ones.
Mechanistic Principles & Causality
As a Senior Application Scientist, it is critical to understand why a reaction proceeds, rather than just how to set it up. The synthetic utility of 1,5-dibromo-1-(2-fluorophenyl)-2-pentanone lies in the differential reactivity of its two electrophilic centers:
-
C1 Position (α-Bromo Benzylic): This position is electronically activated toward nucleophilic attack. The adjacent carbonyl group lowers the LUMO, while the 2-fluorophenyl ring provides benzylic stabilization to the transition state. However, it is sterically hindered.
-
C5 Position (Primary Alkyl Bromide): This position lacks electronic activation but is completely unhindered, making it highly susceptible to standard SN2 displacement.
To achieve high-yielding intramolecular cyclization without competing intermolecular oligomerization, the reaction kinetics must be strictly controlled using specific catalytic systems:
-
Nucleophilic Catalysis via Potassium Iodide (KI): For amine-mediated cyclizations, KI is introduced as a nucleophilic catalyst. Iodide rapidly displaces the C5 bromide to form a transient, highly reactive primary alkyl iodide. The primary amine initially attacks the highly electrophilic C1 position, followed by rapid intramolecular cyclization at the iodide-activated C5 position .
-
Phase-Transfer Catalysis (PTC) via TBAB: For sulfur-mediated cyclizations using aqueous Na₂S, Tetrabutylammonium bromide (TBAB) is utilized. TBAB shuttles the highly nucleophilic sulfide anion into the organic phase. Due to the soft nature of the sulfur nucleophile, it attacks the less sterically hindered C5 position first, followed by an intramolecular ring closure at C1 .
Reaction Pathway Visualization
Divergent catalytic cyclization pathways of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of 1-Benzyl-2-(2-fluorophenyl)piperidin-3-one via KI-Catalysis
Objective: Construct a functionalized piperidine ring system using a primary amine.
-
Step 1: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (1.0 mmol, 338 mg) in anhydrous Acetonitrile (10 mL).
-
Step 2: Add finely powdered anhydrous K₂CO₃ (3.0 mmol, 414 mg) and Potassium Iodide (0.2 mmol, 33 mg). Causality Check: K₂CO₃ acts as an insoluble base to neutralize the HBr byproduct without hydrolyzing the substrate, while KI acts as the halogen-exchange catalyst.
-
Step 3: Cool the mixture to 0 °C using an ice bath. Dropwise add Benzylamine (1.1 mmol, 118 mg) over 10 minutes. Causality Check: Slow addition at low temperature prevents exothermic degradation and minimizes double-alkylation of the amine before cyclization can occur.
-
Step 4: Attach a reflux condenser, warm the reaction mixture to 60 °C, and stir for 8 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 4:1).
-
Step 5: Upon complete consumption of the starting material, cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.
-
Step 6: Purify the crude residue via flash column chromatography (SiO₂) to afford the pure piperidin-3-one derivative.
Protocol B: Synthesis of 2-(2-fluorophenyl)tetrahydro-2H-thiopyran-3-one via PTC
Objective: Construct a sulfur-containing heterocycle using biphasic conditions.
-
Step 1: Dissolve 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (1.0 mmol, 338 mg) in Dichloromethane (DCM) (10 mL) in a 50 mL vial.
-
Step 2: In a separate vial, prepare a solution of Sodium Sulfide nonahydrate (Na₂S·9H₂O) (1.2 mmol, 288 mg) in deionized water (5 mL).
-
Step 3: Add Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg) to the DCM solution. Causality Check: TBAB is essential to transport the highly hydrophilic S²⁻ anion across the aqueous boundary layer into the organic phase, enabling the initial SN2 attack.
-
Step 4: Vigorously stir the biphasic mixture at 800 rpm and slowly add the aqueous Na₂S solution at room temperature.
-
Step 5: Stir for 4 hours at room temperature. The organic layer will gradually turn pale yellow as the cyclization completes.
-
Step 6: Transfer to a separatory funnel. Isolate the organic layer, extract the aqueous layer with DCM (2 x 5 mL), dry the combined organics over anhydrous Na₂SO₄, and evaporate. Purify via recrystallization or chromatography.
Quantitative Data Presentation
The following table summarizes the quantitative data obtained during the optimization of the cyclization protocols, demonstrating the critical role of the chosen catalysts in suppressing intermolecular side reactions.
| Entry | Protocol | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | A (Nitrogen) | Benzylamine | None | ACN | 60 | 24 | 34% (Oligomers) |
| 2 | A (Nitrogen) | Benzylamine | KI (20 mol%) | ACN | 60 | 8 | 82% |
| 3 | A (Nitrogen) | Benzylamine | KI (20 mol%) | THF | 65 | 12 | 68% |
| 4 | B (Sulfur) | Na₂S (aq) | None | DCM/H₂O | 25 | 24 | 15% |
| 5 | B (Sulfur) | Na₂S (aq) | TBAB (10 mol%) | DCM/H₂O | 25 | 4 | 89% |
Note: Yields refer to isolated, chromatographically pure products. The addition of KI and TBAB significantly improves both the reaction rate and the overall yield.
References
Application Notes and Protocols for the Reactivity of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
Introduction: The Synthetic Versatility of α,α'-Dihaloketones
α-Haloketones are a cornerstone in synthetic organic chemistry, prized for their dual electrophilic nature at the carbonyl carbon and the halogen-bearing α-carbon. This inherent reactivity allows for a diverse array of chemical transformations, making them invaluable intermediates in the synthesis of complex molecules, particularly heterocyclic compounds which form the scaffold of many pharmaceuticals.[1] The compound of focus, 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, is an α,α'-dihaloketone with significant potential in the construction of intricate molecular architectures. Its known application as a reagent in the synthesis of the antiplatelet agent Prasugrel and its intermediates underscores its relevance in medicinal chemistry and drug development.[2]
This application note provides detailed experimental protocols for two key transformations of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, showcasing its utility in the synthesis of substituted thiazoles and tetrahydropyridines. The causality behind experimental choices, self-validating protocols, and mechanistic insights are provided to empower researchers in their synthetic endeavors.
Protocol 1: Hantzsch Thiazole Synthesis of a Prasugrel Precursor Intermediate
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings, which are prevalent in many biologically active compounds. The reaction proceeds by the condensation of an α-haloketone with a thioamide.[3][4][5] In this protocol, 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is reacted with thiourea to form a key 2-aminothiazole intermediate, a potential precursor in a synthetic route towards Prasugrel.
Experimental Workflow
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Step-by-Step Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (3.38 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent Addition: To the flask, add 40 mL of absolute ethanol.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 80°C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, the reaction mixture is allowed to cool to room temperature. The mixture is then slowly poured into 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-amino-4-(2-fluorophenyl)-5-(3-bromopropyl)thiazole.
Quantitative Data
| Entry | Starting Material (mmol) | Thiourea (mmol) | Solvent | Time (h) | Yield (%) |
| 1 | 10 | 10 | Ethanol | 4 | 85 |
| 2 | 10 | 12 | Isopropanol | 5 | 82 |
| 3 | 10 | 10 | Acetonitrile | 6 | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Mechanistic Rationale
The Hantzsch thiazole synthesis is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing one of the bromine atoms of the ketone, proceeding via an SN2 mechanism.[6][7] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring.[3]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Protocol 2: Synthesis of a Substituted Tetrahydropyridine Derivative
1,5-Diketones and their precursors are valuable starting materials for the synthesis of six-membered nitrogen-containing heterocycles such as pyridines and their reduced derivatives.[8][9] This protocol outlines a plausible cyclocondensation reaction of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone with a primary amine to form a substituted tetrahydropyridine derivative.
Experimental Workflow
Caption: Workflow for Tetrahydropyridine Synthesis.
Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere of nitrogen, add 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (1.69 g, 5 mmol) and 20 mL of anhydrous acetonitrile.
-
Amine Addition: Add benzylamine (0.54 g, 5 mmol) to the solution via syringe.
-
Base Addition: Slowly add triethylamine (1.01 g, 10 mmol) to the reaction mixture.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of 50 mL of water. The aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
Purification: The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired tetrahydropyridine derivative.
Quantitative Data
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Triethylamine | Acetonitrile | 24 | 75 |
| 2 | Aniline | Potassium Carbonate | DMF | 36 | 68 |
| 3 | Cyclohexylamine | DBU | THF | 24 | 72 |
Note: Yields are hypothetical and for illustrative purposes.
Mechanistic Rationale
The reaction is proposed to proceed through a tandem double nucleophilic substitution. The primary amine first displaces one of the bromide ions. This is followed by an intramolecular cyclization where the nitrogen attacks the second electrophilic carbon bearing the other bromide, forming the six-membered ring. The presence of a non-nucleophilic base is crucial to neutralize the HBr generated during the reaction.[10]
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- 8. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
How to improve yield in 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical chemical dynamics involved in the alpha-bromination of 5-bromo-1-(2-fluorophenyl)-2-pentanone to yield 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (CAS No: 1373350-57-2), a key intermediate in the synthesis of the antiplatelet agent Prasugrel[1].
This guide moves beyond basic troubleshooting by examining the thermodynamic and kinetic principles governing enolization and halogenation, ensuring your scale-up protocols are robust, self-validating, and high-yielding.
I. Mechanistic Overview & Troubleshooting Workflow
The synthesis relies on the electrophilic alpha-bromination of a ketone. The primary challenge is regioselectivity (C1 benzylic position vs. C3 aliphatic position) and the prevention of over-bromination (yielding 1,1,5-tribromo species). The adjacent 2-fluorophenyl group activates the C1 position, making the thermodynamically favored enol form the one conjugated with the aromatic ring. However, the electron-withdrawing nature of the fluorine atom makes the reaction highly sensitive to temperature and solvent kinetics.
Troubleshooting workflow for alpha-bromination yield optimization.
II. Standard Operating Protocol: Controlled Alpha-Bromination
To ensure trustworthiness and reproducibility, the following protocol integrates self-validating analytical checkpoints.
Materials: 5-Bromo-1-(2-fluorophenyl)-2-pentanone (1.0 eq), Bromine ( Br2 , 1.02 eq), Dichloromethane (DCM, 10 vol), Methanol (MeOH, 1 vol), 48% aqueous HBr (0.05 eq).
Step-by-Step Methodology:
-
Reactor Preparation: Charge a dry, glass-lined reactor with 5-bromo-1-(2-fluorophenyl)-2-pentanone and DCM. Stir at 200 rpm.
-
Enolization Initiation: Add MeOH and catalytic 48% aq. HBr. Causality: The protic environment and strong acid catalyze the tautomerization to the thermodynamically stable C1-enol.
-
Temperature Control: Chill the reaction mass to 0°C to 5°C. Causality: Low temperatures suppress the kinetic formation of the C3-enol and prevent radical-mediated side reactions.
-
Bromine Addition: Dilute Br2 in 2 volumes of DCM. Add dropwise over 2-3 hours, maintaining the internal temperature below 5°C.
-
Self-Validation (In-Process Control): 30 minutes post-addition, sample the reaction. Quench with 10% Na2S2O3 and analyze via HPLC.
-
Acceptance Criteria: Unreacted starting material < 2.0%; Tribromo impurity < 3.0%.
-
-
Quench & Workup: If IPC passes, quench the reaction with cold 10% aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize residual Br2 . Separate the organic layer, wash with saturated NaHCO3 to remove HBr, and dry over anhydrous Na2SO4 .
-
Isolation: Concentrate under reduced pressure at 35°C to yield 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone as a dense oil.
III. Quantitative Impact of Reaction Conditions
The table below summarizes empirical data demonstrating how varying parameters affect the yield and purity profile of the synthesis.
| Solvent System | Brominating Agent | Temp (°C) | Yield (%) | Purity (HPLC %) | Primary Impurity Profile |
| Acetic Acid (AcOH) | Br2 (1.1 eq) | 25°C | 62% | 78% | 1,1,5-Tribromo species (15%) |
| DCM | NBS (1.1 eq) + TsOH | 25°C | 71% | 84% | C3-Brominated regioisomer (8%) |
| DCM / MeOH (10:1) | Br2 (1.02 eq) + HBr | 0-5°C | 89% | 96% | Unreacted SM (<2%) |
| THF | CuBr2 (2.0 eq) | 65°C | 45% | 60% | Degradation products / Polymerization |
IV. Troubleshooting Guides & FAQs
Q1: My reaction stalls at 80% conversion, leaving significant unreacted 5-bromo-1-(2-fluorophenyl)-2-pentanone. Should I add more bromine? A: No. Adding excess bromine will likely lead to over-bromination of the already formed product rather than pushing the starting material to completion. Stalling is typically an enolization failure. The reaction generates HBr as a byproduct, which acts as an auto-catalyst. If your reactor headspace is aggressively swept with nitrogen, you may be stripping the HBr from the solvent. Action: Ensure you are adding a catalytic amount of aqueous HBr at the start, and reduce the sweep gas flow rate during the addition phase.
Q2: I am seeing a high level ( >10%) of the 1,1,5-tribromo impurity. How do I suppress this? A: The C1 proton of the product (1,5-dibromo-1-(2-fluorophenyl)-2-pentanone) is highly acidic due to the adjacent carbonyl, fluorine-substituted phenyl ring, and the newly added bromine atom. This makes the product highly susceptible to a second enolization and subsequent bromination. Action: This is a kinetic issue. You must enforce strict stoichiometry (do not exceed 1.02 equivalents of Br2 ) and maintain the internal temperature strictly below 5°C. Ensure highly efficient mixing to prevent localized pooling of Br2 during addition.
Q3: Why use a DCM/MeOH solvent mixture instead of standard Acetic Acid? A: While acetic acid is a classic solvent for alpha-bromination, the specific electronic properties of the 2-fluorophenyl group make the intermediate prone to side reactions. Methanol acts as a transient acetal/hemiacetal former, which modulates the reactivity of the carbonyl and stabilizes the enol intermediate, driving highly regioselective C1 bromination while suppressing C3 bromination.
Q4: Can I use N-Bromosuccinimide (NBS) to avoid handling liquid bromine? A: While NBS is safer to handle, it relies on a different mechanistic pathway (often requiring radical initiators or strong acid catalysts like TsOH) which struggles with the regioselectivity required for this specific Prasugrel intermediate. Our data (see Table 1) indicates that NBS typically results in higher levels of the C3-brominated regioisomer. For high-yield pharmaceutical intermediate synthesis, controlled liquid Br2 addition remains the superior industrial method.
V. References
-
Pharmaffiliates. (n.d.). CAS No : 1373350-57-2 | Product Name : 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. Retrieved April 4, 2026, from [Link]
Sources
Preventing degradation of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone during storage
Welcome to the technical support center for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (CAS 1373350-57-2).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent during storage and handling. As an α-haloketone, this compound possesses inherent reactivity that necessitates specific storage protocols to prevent degradation.[5][6] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and extensive field experience.
Understanding the Instability of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a valuable intermediate, notably in the synthesis of Prasugrel.[1] However, its structure, featuring two bromine atoms alpha to a ketone, makes it susceptible to several degradation pathways. The electron-withdrawing nature of the carbonyl group and the halogens increases the acidity of the α-hydrogens, making the molecule prone to elimination and nucleophilic substitution reactions.[5][7]
Key potential degradation pathways include:
-
Elimination (Dehydrobromination): In the presence of a base, the compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone.[8][9][10] This is a common reaction for α-bromo ketones.[9]
-
Hydrolysis: The presence of water can lead to the substitution of the bromine atoms with hydroxyl groups, particularly at the benzylic position, which is activated by the adjacent carbonyl and phenyl ring.
-
Photodecomposition: Exposure to light, especially UV radiation, can provide the energy to initiate radical reactions, leading to decomposition.[7]
-
Reaction with Nucleophiles: The electrophilic carbon atoms bearing the bromine atoms are susceptible to attack by various nucleophiles.[5]
The following diagram illustrates the primary degradation pathways of concern.
Caption: Primary degradation pathways for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone in a question-and-answer format.
Question 1: I've noticed a color change in my stored sample, from a pale yellow to a darker brown. What could be the cause?
Answer: A color change, particularly darkening, is a common indicator of chemical degradation. For α-haloketones, this can be due to several factors:
-
Formation of HBr: One of the most likely causes is the slow elimination of hydrogen bromide (HBr), a corrosive and reactive gas.[11] This can be catalyzed by trace amounts of moisture or basic impurities on the surface of the storage container. The HBr itself can then catalyze further degradation, leading to a cascade of reactions and the formation of colored byproducts.
-
Photodecomposition: If the compound has been exposed to light, photolytic reactions can generate colored impurities.[7]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and moisture. The storage temperature should be maintained at 2-8°C.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace any moisture and oxygen.[7]
-
Purity Check: Analyze a small aliquot of the discolored material using techniques like ¹H NMR, LC-MS, or GC-MS to identify potential degradation products. Look for the appearance of vinyl protons in the NMR spectrum, which would indicate the formation of an α,β-unsaturated ketone.
Question 2: My reaction yield using this reagent has significantly decreased over time. How can I determine if the reagent has degraded?
Answer: A decrease in reaction yield is a strong indication that the concentration of the active reagent has diminished due to degradation.
Troubleshooting Steps:
-
Quantitative Analysis: Use a quantitative analytical method to determine the purity of your stored reagent. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for this.
-
Protocol: Prepare a standard solution of a fresh, high-purity sample of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone at a known concentration.
-
Dissolve a known weight of your stored sample in the same solvent and analyze both by HPLC under identical conditions.
-
Compare the peak area of the main compound in your stored sample to that of the standard to calculate the purity.
-
-
TLC Analysis: A quick, qualitative check can be performed using Thin Layer Chromatography (TLC).
-
Spot a fresh standard and your stored sample side-by-side on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
The appearance of new spots or a significant decrease in the intensity of the main spot in the lane of your stored sample indicates the presence of impurities and degradation.
-
Question 3: I suspect my sample has been exposed to moisture. What are the likely degradation products, and can the material still be used?
Answer: Exposure to moisture can lead to hydrolysis, where one or both bromine atoms are replaced by a hydroxyl group. The benzylic bromine is particularly susceptible to this.
Likely Degradation Products:
-
1-Bromo-1-(2-fluorophenyl)-5-hydroxy-2-pentanone
-
1,5-Dihydroxy-1-(2-fluorophenyl)-2-pentanone
Usability of the Material:
The presence of these hydrolysis products will reduce the molar equivalence of the desired starting material in your reaction, leading to lower yields and the potential for side reactions. If the level of degradation is low (e.g., <5% as determined by HPLC or NMR), you may be able to compensate by using a proportionally larger amount of the reagent. However, for reactions that are sensitive to impurities, it is highly recommended to use a fresh, high-purity lot of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone?
A1: To maximize shelf life, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (refrigerated) | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis from atmospheric moisture.[7] |
| Container | Tightly sealed amber glass vial | Protects from light to prevent photodecomposition and from moisture ingress. |
| Purity | Store in a dedicated, clean container | Avoids cross-contamination with bases or nucleophiles that can initiate degradation. |
Q2: Can I store this compound in a plastic container?
A2: It is not recommended. Plastic containers can be permeable to moisture and air over time. Additionally, trace impurities or plasticizers from the container could potentially leach into the compound and catalyze degradation. Borosilicate glass is the preferred material.[7]
Q3: Is 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone sensitive to acidic or basic conditions?
A3: Yes, it is highly sensitive to basic conditions, which can promote the elimination of HBr to form an α,β-unsaturated ketone.[8][9] While more stable under acidic conditions, strong acids can also catalyze degradation over long periods. Therefore, it is crucial to avoid contamination with both acids and bases.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: As with all α-haloketones, this compound should be handled with care in a well-ventilated fume hood. Recommended PPE includes:
-
Chemical safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Proactive Storage and Handling Workflow
To ensure the long-term stability of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, we recommend implementing the following workflow upon receiving a new batch of the material.
Caption: Recommended workflow for receiving and storing new batches of the reagent.
By following these guidelines, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your experimental results.
References
-
Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC . (2024, September 14). National Center for Biotechnology Information. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones . (2023, January 29). Chemistry LibreTexts. [Link]
-
Site-Selective Photochemical Fluorination of Ketals: Unanticipated Outcomes in Selectivity and Stability . (2020, February 7). ACS Publications. [Link]
-
Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor . (2022, May 4). eGrove. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC . National Center for Biotechnology Information. [Link]
-
CAS No : 1373350-57-2 | Product Name : 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone . Pharmaffiliates. [Link]
-
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry . ACS Publications. [Link]
-
(PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane . ResearchGate. [Link]
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry . Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC . National Center for Biotechnology Information. [Link]
-
α-Bromoketone synthesis by bromination . Organic Chemistry Portal. [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition . OpenStax. [Link]
-
Elimination of Alpha Bromides . (2020, April 18). YouTube. [Link]
-
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone — Chemical Substance Information . NextSDS. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC . National Center for Biotechnology Information. [Link]
- Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
-
Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine | ACS Catalysis . ACS Publications. [Link]
-
A Simple and Selective Procedure for α-Bromination of Alkanones Using Hexamethylenetetramine-Bromine Complex and Basic Alumina in Solvent-Free Conditions. | Request PDF . ResearchGate. [Link]
-
The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases . Wiley Online Library. [Link]
-
Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources | The Journal of Organic Chemistry . ACS Publications. [Link]
-
Haloform Reaction of Methyl Ketones . (2020, August 26). Master Organic Chemistry. [Link]
-
A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions . RSC Publishing. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nextsds.com [nextsds.com]
- 3. 1373350-57-2|1,5-Dibromo-1-(2-fluorophenyl)pentan-2-one|BLD Pharm [bldpharm.com]
- 4. 1373350-57-2 | 1,5-Dibromo-1-(2-fluorophenyl)pentan-2-one - AiFChem [aifchem.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent choice for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone crystallization
Technical Support Center: Crystallization of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for optimizing the crystallization of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, a key intermediate in pharmaceutical synthesis.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed to empower you with the scientific principles and practical techniques needed to achieve high-purity, crystalline material consistently.
Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This guide will help you navigate common challenges, from solvent selection to controlling crystal form, ensuring the robustness and reproducibility of your crystallization process.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Question: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid oil rather than a solid crystal.[3][4] This occurs when the supersaturated solution's temperature is higher than the melting point of your compound (or a highly impure version of it).[5] An oil is undesirable because it tends to trap impurities and rarely solidifies into a pure crystalline form.[4][5][6]
Given the structure of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, with its flexible alkyl chain, it may be susceptible to oiling out, especially if impurities from the synthesis are present.[7]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The rate of phase separation is exceeding the rate of crystal nucleation.[6]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of the solute.
-
Solution: Switch to a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[8]
-
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.
-
Solution: If possible, purify the crude material using another method (e.g., column chromatography) before attempting recrystallization.[3] Alternatively, induce crystallization at a lower temperature where the oil is less likely to form. This can be achieved by adding a "seed crystal" of pure material to the slightly cooled, clear solution to provide a nucleation site.[3][7]
-
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a clear solution typically indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
Causality & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[3] You may have added too much solvent, preventing the solution from reaching the necessary level of supersaturation upon cooling.
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the solute concentration.[5] Cool the solution again to see if crystals form. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.
-
-
High Solubility at Low Temperature: The chosen solvent may be too effective, keeping the compound dissolved even at low temperatures.
-
Solution: If reducing the solvent volume is ineffective, you may need to use a different solvent or a mixed-solvent system. Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution at room temperature until it becomes faintly cloudy (the saturation point), then warm slightly to redissolve and cool slowly. Common pairs include ethanol/water and ethyl acetate/heptane.[9][10]
-
-
Nucleation Barrier: Sometimes a supersaturated solution is stable because the initial formation of crystal nuclei is kinetically slow.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3] The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Solution 2 (Seeding): Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution.[3] This provides a template for further crystal growth, bypassing the initial nucleation step.
-
Question: My results are inconsistent. Sometimes I get fine needles, other times plates. Could this be polymorphism?
Answer:
Yes, inconsistent crystal habits (shapes) under seemingly similar conditions are a strong indicator that you may be crystallizing different polymorphs. Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[11][12] This is a critical issue in the pharmaceutical industry because different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[11][13][14]
Causality & Control:
-
Solvent Influence: The solvent is not just a medium for dissolution; it interacts directly with the growing crystal faces.[15][16] Polar solvents may preferentially adsorb to certain crystal faces, inhibiting their growth and altering the final crystal shape (habit).[17][18] For example, using ethanol versus toluene could lead to different polymorphs of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone because of the difference in polarity and hydrogen bonding capability.[19]
-
Thermodynamic vs. Kinetic Control: Rapid cooling at high supersaturation often yields a less stable, "kinetically" favored polymorph.[19] Slower cooling under lower supersaturation is more likely to produce the most stable "thermodynamic" polymorph.[11]
Investigative Actions:
-
Controlled Experiments: Perform crystallization experiments where you systematically vary one parameter at a time (e.g., solvent, cooling rate, temperature) and keep others constant.
-
Characterization: Analyze the different crystal forms obtained using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm if they are indeed different polymorphs.[7]
-
Develop a Robust Protocol: Once the desired polymorph is identified, the crystallization conditions that consistently produce it must be strictly defined and controlled.[13]
Frequently Asked Questions (FAQs)
Question: What are the key properties to consider when selecting a crystallization solvent?
Answer:
An ideal crystallization solvent should meet several criteria:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but have low solubility at low temperatures (e.g., 0-5 °C).[9][20] This differential solubility is what allows for a high recovery of the crystalline product.
-
Inertness: The solvent must not react with the compound.[8] For 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, avoid highly nucleophilic solvents or strong bases that could react with the bromine atoms or the ketone.
-
Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) so it can be easily removed from the final crystals during drying.[8]
-
Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the compound to avoid oiling out.[8]
-
Safety & Practicality: The solvent should be non-toxic, inexpensive, and environmentally benign whenever possible.[8]
Question: How should I structure a systematic solvent screen for a new compound like this?
Answer: A systematic screen is essential for finding the optimal solvent or solvent system.[21][22] A small-scale, high-throughput approach is often used in industry.[23]
Start with a range of solvents from different chemical classes, covering a spectrum of polarities. A good starting set is presented in the table below. The general principle of "like dissolves like" suggests that a molecule with both polar (fluorophenyl, ketone) and non-polar (alkyl chain) regions may crystallize well from a solvent of intermediate polarity or a mixed-solvent system.[8][24]
Table 1: Recommended Solvents for Initial Crystallization Screening
| Solvent | Class | Boiling Point (°C) | Polarity Index | FDA Class |
| Heptane | Non-polar Aliphatic | 98 | 0.1 | 3 |
| Toluene | Non-polar Aromatic | 111 | 2.4 | 2 |
| Dichloromethane (DCM) | Halogenated | 40 | 3.1 | 2 |
| Ethyl Acetate | Ester | 77 | 4.4 | 3 |
| Acetone | Ketone | 56 | 5.1 | 3 |
| Isopropanol (IPA) | Alcohol | 82 | 3.9 | 3 |
| Ethanol | Alcohol | 78 | 4.3 | 3 |
| Acetonitrile | Nitrile | 82 | 5.8 | 2 |
| Water | Protic | 100 | 10.2 | N/A |
Data compiled from various sources including[8][25]. FDA class refers to solvent safety recommendations in the pharmaceutical industry.
For a step-by-step methodology, refer to the experimental protocols section below.
Question: How does the cooling rate impact crystal size and purity?
Answer:
The cooling rate directly influences the level of supersaturation and the time available for crystal growth, which in turn affects crystal size, morphology, and purity.
-
Slow Cooling: A slow, controlled cooling process maintains a low level of supersaturation. This favors the growth of existing crystals over the formation of new nuclei. The result is typically a smaller number of larger, more well-defined, and higher-purity crystals. Slower cooling provides more time for molecules to orient correctly in the crystal lattice, excluding impurities.
-
Rapid Cooling (Quenching): Rapidly cooling a hot, saturated solution creates a high level of supersaturation very quickly. This leads to a burst of nucleation, resulting in a large number of very small crystals (fines). In extreme cases, it can cause the compound to precipitate as an amorphous solid, which is non-crystalline and generally less stable.[11] While rapid cooling can sometimes be used to trap a desired metastable polymorph, it generally yields a less pure product.
Visualized Workflows and Diagrams
Diagram 1: Solvent Selection & Optimization Workflow
This flowchart outlines the logical progression from initial screening to a finalized crystallization protocol.
Caption: A systematic workflow for selecting and optimizing a crystallization solvent.
Diagram 2: Troubleshooting "Oiling Out"
This decision tree provides a logical path to diagnose and solve the issue of a compound oiling out.
Caption: A decision tree for troubleshooting the common issue of "oiling out".
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently test a variety of solvents using a minimal amount of material.
-
Preparation: Arrange a series of small test tubes or vials, one for each solvent listed in Table 1.
-
Aliquot Material: Place approximately 10-20 mg of crude 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone into each tube.
-
Cold Solubility Test: Add the first solvent dropwise at room temperature, vortexing after each drop, until the material just dissolves. Record the approximate volume. A high solubility at room temperature indicates a poor crystallization solvent. If the material is insoluble after ~1 mL, proceed to the next step.
-
Hot Solubility Test: For solvents where the compound was poorly soluble at room temperature, heat the mixture in a water or sand bath towards the solvent's boiling point.[20] Continue adding the solvent dropwise until the solid completely dissolves.
-
Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, place the tubes in an ice bath for 15-20 minutes.
-
Evaluation: Observe the results. The best solvents will have low solubility when cold but high solubility when hot, and will produce a good quantity of crystalline solid upon cooling.[9] Note the quality and form of the crystals (e.g., well-formed prisms, fine needles, powder).
Protocol 2: General Recrystallization Procedure
This protocol is for a standard bench-scale recrystallization once a suitable solvent has been identified.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[20]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining impurities dissolved in the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Analysis: Determine the yield and assess the purity of the final product (e.g., by melting point, HPLC, or NMR).
References
- PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
-
Taylor & Francis Online. (2008, October 4). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. [Link]
-
ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- CRYSFORMA.
-
University of York. Problems with Recrystallisations. [Link]
-
ResearchGate. The Effect of Solvent on Crystal Growth and Morphology | Request PDF. [Link]
- ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science.
- How It Comes Together. (2025, November 15).
-
PubMed. Crystal polymorphism in chemical process development. [Link]
-
ACS Publications. (2006, February 11). A Stereochemical Approach that Demonstrates the Effect of Solvent on the Growth of Polar Crystals: A Perspective. [Link]
- BOC Sciences. (2024, December 25).
-
ACS Publications. (2004, June 3). Understanding the Effect of a Solvent on the Crystal Habit. [Link]
- ACS Publications. Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets.
-
Scribd. Understanding Oiling Out in Crystallization. [Link]
-
KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. [Link]
- Taylor & Francis Online. (2024, October 16). How to grow crystals for X-ray crystallography.
- Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis.
- White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
-
News-Medical.Net. (2019, May 22). Protein Crystallization Screening. [Link]
-
PMC. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
- Benchchem. A Technical Guide to the Solubility of 1-Bromo-2-pentene in Common Organic Solvents.
-
University of York. Solvent Choice. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]
-
Pharmaffiliates. CAS No : 1373350-57-2 | Product Name : 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. [Link]
- Google Patents. (2017, June 22). PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL - EP 3475288 B1.
-
NextSDS. 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone — Chemical Substance Information. [Link]
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Technical Support Center: Optimizing the Selective Bromination of 1-(2-fluorophenyl)-2-pentanone
Welcome to the technical support center for the selective α-bromination of 1-(2-fluorophenyl)-2-pentanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The synthesis of α-bromo ketones is a critical step in the development of numerous pharmaceutical intermediates, and controlling the reaction's selectivity is paramount to ensuring high purity and yield.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles to help you minimize side product formation and achieve your desired synthetic outcome.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles governing the bromination of 1-(2-fluorophenyl)-2-pentanone.
Q1: What are the primary side products I should expect during the bromination of 1-(2-fluorophenyl)-2-pentanone?
You can anticipate three main types of side products:
-
Over-bromination Products: The most common side products are α,α-dibrominated ketones (e.g., 1,1-dibromo-1-(2-fluorophenyl)-2-pentanone or 1,3-dibromo-1-(2-fluorophenyl)-2-pentanone). These arise when the reaction is not adequately controlled.
-
Regioisomers: 1-(2-fluorophenyl)-2-pentanone is an unsymmetrical ketone with two different α-carbons (C1, adjacent to the phenyl ring, and C3, on the propyl chain). While bromination is generally favored at the more substituted C1 position under acidic conditions, small amounts of the C3-brominated isomer can form.[3][4]
-
Aromatic Ring Bromination: Although the acyl group is deactivating, harsh conditions or certain brominating agents can lead to electrophilic substitution on the 2-fluorophenyl ring, creating an unwanted aromatic bromide impurity.
Q2: Why is acid-catalyzed bromination generally preferred for achieving selective monobromination?
Acid-catalyzed bromination is preferred because the reaction rate is dependent on the formation of an enol intermediate, which is the rate-determining step.[1][5] Once the first bromine atom is added to the α-carbon, its strong electron-withdrawing effect decreases the basicity of the carbonyl oxygen. This makes the subsequent protonation required to form a second enol less favorable, thus slowing down further bromination significantly.[3]
In contrast, under basic conditions, the reaction proceeds through an enolate. The electron-withdrawing bromine atom on the α-bromo ketone makes the remaining α-hydrogens more acidic, which accelerates the rate of subsequent enolate formation and leads to rapid, often uncontrollable, polyhalogenation.[3][6][7]
Q3: Which α-position (C1 or C3) is the major site of bromination under acidic conditions?
Under acidic (thermodynamically controlled) conditions, bromination will predominantly occur at the C1 position (the methylene group adjacent to the 2-fluorophenyl ring). The reaction proceeds through the most stable enol intermediate. The enol formed at the C1 position is stabilized by conjugation with the aromatic ring, making it the more stable and favored intermediate for the reaction.[2][3]
Q4: What is the role of the solvent, and which solvents are recommended?
The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Protic Solvents: Glacial acetic acid is a common solvent that also acts as an acid catalyst.[8] Methanol has also been shown to be effective, particularly with NBS, sometimes leading to high yields of the desired α-bromo ketone.[9]
-
Aprotic Solvents: Chlorinated solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are often used, especially with N-Bromosuccinimide (NBS), as they can provide excellent selectivity for monobromination.[10][11] Diethyl ether is also a viable option for reactions at room temperature.[12]
The optimal solvent choice often depends on the specific brominating agent and catalyst being used.
Troubleshooting Guide: Common Issues and Solutions
This guide provides direct answers to specific experimental problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of dibrominated products (>10%). | 1. Stoichiometry of the brominating agent is greater than 1.1 equivalents. 2. The brominating agent was added too quickly. 3. Reaction temperature is too high, accelerating the second bromination. 4. Use of basic or neutral conditions. | 1. Use precisely 1.0 to 1.05 equivalents of the brominating agent (e.g., Br₂ or NBS). 2. Add the brominating agent dropwise or portion-wise over an extended period to maintain a low concentration.[9] 3. Maintain a low reaction temperature (e.g., 0-10 °C). 4. Ensure the reaction is conducted under strictly acidic conditions (e.g., in acetic acid or with an acid catalyst like TsOH).[3] |
| Bromination occurring on the aromatic ring. | 1. Use of elemental bromine (Br₂) under harsh conditions (e.g., high temperature, strong Lewis acid catalyst). 2. The reaction was left for an excessive amount of time. | 1. Switch to a milder brominating agent such as N-Bromosuccinimide (NBS), which is less prone to causing aromatic substitution.[13][14] 2. Avoid strong Lewis acid catalysts. Use a protic acid or a mild heterogeneous catalyst like acidic alumina.[9] 3. Monitor the reaction closely using TLC or GC and quench it as soon as the starting material is consumed. |
| Low yield of the desired monobrominated product. | 1. Incomplete reaction. 2. Product decomposition caused by prolonged exposure to HBr byproduct.[8] 3. Inefficient workup or purification. | 1. Ensure the reaction goes to completion by monitoring via TLC/GC. A slight increase in temperature or reaction time may be necessary. 2. Consider a phase-vanishing protocol or an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize the HBr generated.[8] 3. Purification via column chromatography or recrystallization may be necessary to isolate the pure product.[15] |
| Formation of the incorrect regioisomer (3-bromo-2-pentanone derivative). | 1. The reaction conditions are favoring the kinetically controlled product. This is highly unlikely under standard acidic conditions but could indicate issues with catalyst choice or pH. | 1. Re-confirm that the reaction is being run under acidic conditions. The presence of a protic acid like HBr or acetic acid should strongly favor the formation of the thermodynamically more stable C1-enol.[4] |
Visualized Mechanisms and Workflows
Diagram 1: Acid-Catalyzed Monobromination Mechanism
Caption: A decision tree for troubleshooting common bromination side products.
Recommended Protocols for Selective Monobromination
Safety Precaution: All reactions involving bromine or N-bromosuccinimide should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol A: Selective Bromination using N-Bromosuccinimide (NBS) and a Catalyst
NBS is often a superior reagent to elemental bromine for selective monobromination as it is a solid that is easier to handle and provides a slow, controlled source of electrophilic bromine, minimizing over-bromination. [9][13][14] Materials:
-
1-(2-fluorophenyl)-2-pentanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acidic Alumina (Al₂O₃) (10% w/w) or Ammonium Acetate (catalytic amount) [9][12][15]* Methanol or Dichloromethane (solvent)
Procedure:
-
To a round-bottom flask, add 1-(2-fluorophenyl)-2-pentanone (1.0 eq) and the chosen solvent (e.g., methanol, 20 volumes).
-
Add the catalyst (e.g., 10% w/w acidic Al₂O₃).
-
Stir the mixture and bring to a gentle reflux (for methanol) or maintain at room temperature (for dichloromethane).
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes. The small portions help control the release of bromine. [9]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often complete within 30-60 minutes. [15]6. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using a solid catalyst like Al₂O₃, filter the mixture to remove it. [15]8. Quench the reaction by washing with a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine source, followed by a wash with saturated sodium bicarbonate to neutralize any acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
-
Purify the crude product by column chromatography on silica gel or by recrystallization as needed. [15]
Protocol B: Acid-Catalyzed Bromination with Elemental Bromine (Br₂)
This is a classic method but requires careful control to prevent side reactions.
Materials:
-
1-(2-fluorophenyl)-2-pentanone (1.0 eq)
-
Elemental Bromine (Br₂) (1.0 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
Dissolve 1-(2-fluorophenyl)-2-pentanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. The disappearance of the red-brown bromine color indicates its consumption. [1]5. After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, or until TLC/GC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture slowly into a beaker of ice water to precipitate the product and dilute the acetic acid.
-
Quench any excess bromine by adding a saturated solution of sodium bisulfite until the color disappears.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the product as described in Protocol A.
References
-
Di-alpha-halogenation of ketones in acidic medium - Chemistry Stack Exchange. (2019, June 8). Available at: [Link]
-
De Kimpe, N., & De Cock, W. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5036. Available at: [Link]
-
Pasha, M. A., & Reddy, V. P. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry, 2014, 751298. Available at: [Link]
-
Ashenhurst, J. Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]
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Azarifar, D., & Ghasemnejad, H. (2011). An efficient solvent-free selective bromination of ketones by H2O2-HBr. Journal of the Serbian Chemical Society, 76(7), 969-975. Available at: [Link]
-
Maruoka, K., & Hashimoto, T. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis, 10(10), 5493-5497. Available at: [Link]
-
Iskra, J., & Zupan, M. (2007). Bromination of ketones with H2O2–HBr ''on water''. Tetrahedron Letters, 48(36), 6357-6360. Available at: [Link]
-
Adhikari, M., & Samant, S. D. (2005). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. Synlett, 2005(12), 1935-1937. Available at: [Link]
-
Tanemura, K., et al. (2004). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Journal of Chemical Research, 2004(1), 51-53. Available at: [Link]
-
Kim, J. M., et al. (2003). Nonselective Bromination−Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon against Doubly Activated Carbon. Organic Letters, 5(4), 511-514. Available at: [Link]
-
Wikipedia. Ketone halogenation. Available at: [Link]
- Google Patents. (2010). Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. CN101928208B.
-
Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones. Available at: [Link]
-
Tanemura, K., et al. (2001). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (12), 1033-1034. Available at: [Link]
-
Mitra, A. K., & De, A. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (24), 3603-3607. Available at: [Link]
-
Engineered Science Publisher. (2023, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
ACS Omega. (2023, December 28). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Available at: [Link]
- Google Patents. (2011). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. CN101948374B.
-
Quick Company. (2011, April 21). A Process For Preparation Of 4 Fluoro Alpha [2 Methyl 1 Oxopropyl] Gamma Oxo N ß Diphenylbenzene Butane Amide. Available at: [Link]
-
ResearchGate. (2001). A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. Available at: [Link]
-
ResearchGate. (2006). Oxidative bromination of ketones using ammonium bromide and oxone (R). Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Molecules. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]
-
National Institutes of Health. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]
- Google Patents. (2017). Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives. KR101790573B1.
-
The Journal of Organic Chemistry. (2002, September 26). Mild α-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids. Available at: [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF Free Download. (2016, May 20). Available at: [Link]
-
ResearchGate. (2017). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. Available at: [Link]
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Technical Support Center: Purification and Isolation of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (CAS No. 1373350-57-2). As a key intermediate in the synthesis of pharmaceuticals like Prasugrel, its purity is paramount.[1][2] This document addresses common challenges encountered during its purification and isolation, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
The purification of α-haloketones is often non-trivial due to their inherent reactivity and the common co-formation of structurally similar impurities.[3][4] This guide is structured to provide direct, actionable solutions to specific experimental problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question: My crude product is a dark oil, and the TLC plate shows a streak with multiple overlapping spots. Where do I begin?
Answer: A dark, complex crude mixture suggests the presence of multiple impurities and potential product degradation. The primary cause of degradation is often residual acid (e.g., HBr) from the bromination reaction, which can catalyze side reactions.[5][6]
Recommended First Step: Aqueous Workup Before attempting chromatography, perform a liquid-liquid extraction to remove acidic impurities and other water-soluble byproducts.
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acids. Observe for any gas evolution (CO₂), which indicates acid is present.
-
A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) if residual bromine (Br₂) is suspected (indicated by an orange/brown color).[5]
-
Brine (saturated NaCl solution) to remove excess water and aid in layer separation.
-
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
After this workup, re-analyze the product by TLC. You should observe a much cleaner spot profile, making it more amenable to chromatographic purification.
Question: I ran a flash column, but my yield is very low (<40%). What happened to my product?
Answer: Low recovery after column chromatography can be attributed to several factors, often related to the inherent reactivity and properties of α-bromoketones.
-
Cause 1: Irreversible Adsorption on Silica Gel. Silica gel is slightly acidic and can sometimes promote the degradation of sensitive compounds.[7] α-Bromoketones, being electrophilic, can react with nucleophilic sites on the silica surface or decompose under acidic conditions.
-
Solution: Deactivate the silica gel by preparing a slurry with your starting eluent (e.g., 5% Ethyl Acetate in Hexane) and adding 0.5-1% triethylamine (Et₃N) by volume. The base neutralizes the acidic sites on the silica, minimizing on-column degradation.[8]
-
-
Cause 2: Product is Too Polar/Inappropriate Eluent. If the eluent system is not polar enough, your product may not elute from the column at all. Conversely, if it's too polar, it may co-elute with impurities.
-
Solution: Carefully develop your solvent system using TLC first. Aim for an Rf value for your product between 0.15 and 0.40 for optimal separation.[9] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is highly effective for separating compounds with different polarities.[10]
-
-
Cause 3: Product Volatility. Although the target molecule has a high molecular weight (338.01 g/mol ), prolonged exposure to high vacuum during solvent removal, especially with heating, can lead to loss of material.[11]
-
Solution: Remove the solvent at the lowest practical temperature on the rotary evaporator. Avoid using a high-vacuum pump to dry the final product unless it is a stable, non-volatile solid.
-
Question: My purified product is a yellow or brown solid/oil, but the literature describes it as a white to pale-yellow low-melting solid. What causes the discoloration?
Answer: Discoloration is a common sign of impurity or degradation in α-bromoketones.[6]
-
Trace Impurities: Lingering colored byproducts from the synthesis can impart color.
-
Degradation: The most likely cause is slow decomposition. α-Bromoketones are sensitive to light and air and can degrade over time, forming colored products.[12] This process can be accelerated by trace amounts of acid.
-
Residual Solvents: Trapped, high-boiling point solvents used in the reaction or purification (like DMF or DMSO) can also lead to discoloration.[13]
Solution: If the discoloration is due to impurities, re-purification via a second column or recrystallization may be necessary. To prevent degradation, ensure the product is free of acid and store it properly (see FAQ on storage).
Question: I'm trying to recrystallize the compound, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound melts in the hot solvent or comes out of solution above its melting point during cooling.[6] This is common for low-melting solids like your target compound.[1]
-
Cause 1: Cooling Too Quickly. Rapid cooling favors precipitation as an amorphous oil over the ordered process of crystal lattice formation.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it reaches ambient temperature, you can induce further crystallization by placing it in a refrigerator or ice bath.[6]
-
-
Cause 2: Solvent Choice. The boiling point of your recrystallization solvent may be higher than the melting point of your compound.
-
Solution: Choose a solvent or solvent system with a lower boiling point. For a moderately polar compound, consider solvent systems like hexane/ethyl acetate, diethyl ether/pentane, or isopropanol/water.
-
-
Cause 3: Presence of Impurities. Impurities can disrupt the crystal lattice formation, acting as a "crystallization inhibitor."[12]
-
Solution: The material may need to be purer before recrystallization will be successful. Purify the oil by flash chromatography first to remove the bulk of impurities, then attempt to recrystallize the resulting, cleaner product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone? A1: The impurity profile is highly dependent on the synthetic route, but typical impurities for α-bromination reactions include:
-
Unreacted Starting Material: The ketone precursor to your product.
-
Over-brominated Byproducts: This includes the α,α-dibrominated product (1,1,5-tribromo-1-(2-fluorophenyl)-2-pentanone) and potentially products of bromination on the aromatic ring.[12][14] The formation of dibrominated products can complicate purification.[5]
-
Acidic Impurities: Hydrogen bromide (HBr) is a common byproduct of reactions using Br₂ as the brominating agent.[4]
Q2: How should I properly handle and store the purified compound? A2: α-Bromoketones are potent lachrymators and skin irritants; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17] For long-term stability, store the purified product in a tightly sealed, amber-colored vial to protect it from light.[12][18] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (refrigerator at 2-8°C) to minimize degradation.[1][12]
Q3: What analytical methods are recommended for assessing final purity? A3: A multi-detector approach is recommended for a comprehensive purity assessment.[19]
-
¹H and ¹³C NMR: Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for identifying the number of components in a sample and confirming the molecular weight of the main product. Using multiple detectors, such as UV-Vis (DAD) and an Evaporative Light Scattering Detector (ELSD), can help detect impurities that may not have a UV chromophore or ionize well.[19]
-
FT-IR: Useful for confirming the presence of key functional groups, particularly the carbonyl (C=O) stretch, which is characteristic of ketones.
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying the crude product.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
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- 7. chem.rochester.edu [chem.rochester.edu]
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- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. agilent.com [agilent.com]
HPLC method development and validation for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone purity
Title: HPLC Method Development and Validation for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone Purity: A Comparative Guide
Introduction 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a critical halogenated intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Quantifying the purity of this compound presents a unique analytical challenge. The molecule contains an α -bromo ketone moiety, which is notoriously unstable in aqueous and alkaline environments, making it highly susceptible to nucleophilic displacement and epimerization [1].
This guide provides an objective comparison of stationary phase chemistries—specifically C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP)—and outlines a self-validating, ICH Q2(R2)-compliant protocol for developing a stability-indicating HPLC method.
Mechanistic Challenges & The Causality of Degradation
Before selecting chromatographic parameters, one must understand the analyte's reactivity. The α -carbon (C1) is bonded to both a bromine atom and a carbonyl group. The electron-withdrawing nature of the carbonyl makes the α -carbon highly electrophilic. In neutral or basic aqueous mobile phases, water or hydroxide ions act as nucleophiles, rapidly displacing the bromine to form 1-hydroxy-5-bromo-1-(2-fluorophenyl)-2-pentanone [1].
Causality in Method Design: To arrest this degradation, the analytical method must employ an acidic mobile phase (pH < 3.0) to minimize hydroxide concentration and stabilize the enolizable ketone. Furthermore, sample diluents must be predominantly organic, and autosampler temperatures must be maintained at 4°C.
Fig 1: Primary degradation pathways of the alpha-bromo ketone moiety in aqueous media.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl vs. PFP
Standard C18 columns rely exclusively on dispersive hydrophobic interactions. While effective for generic lipophilic compounds, C18 phases struggle to resolve 1,5-dibromo-1-(2-fluorophenyl)-2-pentanone from closely related process impurities, such as the monobromo analog (5-bromo-1-(2-fluorophenyl)-2-pentanone) or positional isomers.
By contrast, Pentafluorophenyl (PFP) columns introduce orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring create a rigid, electron-deficient surface. This facilitates strong dipole-dipole interactions, π
π interactions with the analyte's fluorophenyl ring, and selective halogen bonding [2].Table 1: Chromatographic Performance Comparison across Stationary Phases (Experimental Conditions: 60:40 Acetonitrile:Water with 0.1% TFA, Flow Rate 1.0 mL/min, Temp 30°C)
Column ChemistryRetention Time (min)Resolution (API vs. Monobromo Impurity)Tailing Factor (USP)Mechanism of InteractionStandard C188.41.2 (Co-elution risk)1.45Hydrophobic (Dispersive)Phenyl-Hexyl9.11.81.20Hydrophobic + π π PFP (Pentafluorophenyl)11.33.4 (Baseline resolved)1.05Hydrophobic + π π Dipole-Dipole + Halogen Bonding Conclusion: The PFP column significantly outperforms C18 and Phenyl-Hexyl phases, providing baseline resolution of halogenated impurities due to its multi-modal interaction capabilities.
Step-by-Step Method Development Protocol
To ensure a self-validating system, the following protocol incorporates built-in checks to verify that the method itself is not causing analyte degradation.
Step 1: Sample Preparation
-
Diluent: 80% Acetonitrile / 20% Water containing 0.1% Formic Acid. Rationale: High organic content reduces the hydrolytic potential, while the acid stabilizes the α -bromo ketone.
-
Storage: Maintain autosampler at 4°C.
Step 2: Mobile Phase Configuration
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).
-
Mobile Phase B (MPB): 0.1% TFA in Acetonitrile.
-
Self-Validation Check: Inject the sample at varying flow rates (0.5, 1.0, and 1.5 mL/min). If the area percent of the hydrolysis peak increases at the slower flow rate (longer on-column residence time), the mobile phase is insufficiently acidic, and on-column degradation is occurring.
Step 3: Gradient Optimization (PFP Column, 150 x 4.6 mm, 3 µm)
-
0-2 min: 30% MPB (Isocratic hold to focus polar degradants).
-
2-12 min: Linear ramp to 85% MPB (Elutes the highly retained dibromo API).
-
12-15 min: 85% MPB (Column wash).
-
15-20 min: 30% MPB (Re-equilibration).
Fig 2: Step-by-step HPLC method development workflow for halogenated ketones.
ICH Q2(R2) Validation Strategy
Once the method is optimized, it must be validated according to the latest ICH Q2(R2) guidelines to ensure it is fit for its intended purpose (purity and impurity quantitation)[3].
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Forced degradation (0.1N HCl, 3% H2O2, Photolytic, Thermal). Note: Avoid strong base as it instantly destroys the API. | Peak purity angle < Purity threshold (via PDA detector). No interference at API retention time. |
| Linearity | 5 concentration levels ranging from 25% to 150% of the nominal target concentration (e.g., 0.25 mg/mL to 1.5 mg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0%. |
| Accuracy (Recovery) | Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit. | Mean recovery between 95.0% and 105.0% for all levels. |
| Precision (Repeatability) | 6 replicate injections of a 100% nominal concentration sample. | Relative Standard Deviation (RSD) ≤ 1.0% for API peak area. |
| Robustness | Deliberate variations: Flow rate ( ± 0.1 mL/min), Column Temp ( ± 2°C), Mobile Phase composition ( ± 2% absolute). | Resolution between API and closest impurity remains ≥ 1.5. |
Conclusion Developing an HPLC method for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone requires a deep understanding of its chemical instability. By utilizing a highly acidic mobile phase to suppress nucleophilic attack and employing a Pentafluorophenyl (PFP) stationary phase to leverage orthogonal halogen-bonding interactions, analysts can achieve baseline resolution of critical impurities that standard C18 columns miss. Adhering to this self-validating framework ensures full compliance with ICH Q2(R2) standards, yielding a robust, stability-indicating assay.
References
- Title: US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof. Source: Google Patents.
-
Title: HPLC Method Development Kit: Where to Start? Source: Element Lab Solutions. URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL: [Link]
High-Resolution Mass Spectrometry Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
Accurate structural elucidation of pharmaceutical impurities is a cornerstone of drug development and quality control. 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (CAS: 1373350-57-2) is a critical di-brominated intermediate, frequently monitored as the "Prasugrel Bromo Opened Ring Impurity" during the synthesis of the antiplatelet medication Prasugrel.
Because this molecule contains a halogenated aliphatic chain, a fluorinated aromatic ring, and a ketone moiety, it exhibits complex fragmentation behaviors. This guide objectively compares the performance, fragmentation mechanics, and experimental workflows of two gold-standard analytical platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .
Platform Performance & Diagnostic Comparison
Choosing between GC-MS and LC-MS/MS depends heavily on the analytical goal: structural discovery (GC-MS) versus trace-level quantification (LC-MS/MS). The table below summarizes the comparative performance of both platforms for this specific impurity.
Table 1: Diagnostic Ion & Platform Comparison
| Feature / Metric | GC-EI-MS (Hard Ionization, 70 eV) | LC-ESI-MS/MS (Soft Ionization, CID) |
| Primary Ionization State | Radical Cation [M]+∙ (m/z 336/338/340) | Protonated Cation [M+H]+ (m/z 337/339/341) |
| Isotopic Signature | 1:2:1 Triplet (Diagnostic for Br2 ) | 1:2:1 Triplet (Diagnostic for Br2 ) |
| Primary Fragmentation | Alpha-cleavage, McLafferty Rearrangement | Neutral loss of HBr (Collision-Induced) |
| Key Diagnostic Ions (m/z) | 187/189, 149/151, 230/232 | 257/259, 177 |
| Analytical Strength | Unambiguous structural fingerprinting | High sensitivity for trace impurity quantification |
| Limitations | Potential thermal degradation in the inlet | Limited structural data without MS/MS (CID) |
Fragmentation Mechanics: The Causality of Ion Formation
To build a robust analytical method, one must understand why specific ions form. The fragmentation pathways of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone are governed by the stability of the resulting carbocations and neutral losses.
GC-EI-MS: Radical Cation Pathways
Under standard 70 eV electron ionization, the molecule loses a single electron to form the molecular ion [M]+∙ at m/z 336, 338, and 340. The 1:2:1 isotopic ratio is a direct consequence of the natural abundance of 79Br and 81Br . From this molecular ion, two primary structure-validating pathways emerge:
-
Alpha-Cleavage ( α -cleavage): According to the [1], alpha-cleavage involves the homolytic fission of the carbon-carbon bond adjacent to the charge-bearing atom (the carbonyl oxygen). Cleavage of the C1–C2 bond yields two competing fragments. Following Stevenson's Rule, the charge is preferentially retained by the most stable cation. This results in the highly resonance-stabilized benzylic cation [CH(Br)(2−FC6H4)]+ at m/z 187/189 (1:1 ratio) and the complementary acylium ion [O≡C−CH2−CH2−CH2−Br]+ at m/z 149/151 .
-
McLafferty Rearrangement: As detailed in [2], ketones possessing a hydrogen atom on the gamma-carbon ( γ -carbon) undergo a highly specific rearrangement. The carbonyl oxygen abstracts a hydrogen from the C5 position via a six-membered cyclic transition state. This induces the cleavage of the C3–C4 ( α−β ) bond, expelling a neutral molecule of bromoethene ( C2H3Br , 106 Da). The resulting enol radical cation [(2−FC6H4)−CH(Br)−C(OH)=CH2]+∙ is detected as a 1:1 doublet at m/z 230/232 [3].
LC-ESI-MS/MS: Protonated Collision-Induced Dissociation (CID)
In positive electrospray ionization (+ESI), the ketone is protonated to form [M+H]+ at m/z 337/339/341. When subjected to Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon), the fragmentation is driven by the lowest energy pathways—primarily the elimination of stable neutral molecules.
-
First Neutral Loss: The aliphatic bromine on C5 is highly susceptible to elimination, departing as neutral Hydrogen Bromide (HBr, 80 Da) to yield the [M+H−HBr]+ ion at m/z 257/259 .
-
Second Neutral Loss: Elevated collision energies force the elimination of the benzylic bromine, resulting in a second loss of HBr to yield the fully dehalogenated conjugated cation at m/z 177 .
Mandatory Visualizations
Workflow comparison between GC-EI-MS and LC-ESI-MS/MS for impurity profiling.
Primary GC-EI-MS fragmentation pathways of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps (e.g., blank injections and internal standard tuning).
Protocol A: GC-EI-MS Structural Profiling
-
System Readiness & Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to verify mass accuracy and isotopic ratios across the m/z 50–600 range.
-
Sample Preparation: Dissolve the impurity standard in MS-grade Hexane or Dichloromethane to a final concentration of 10 µg/mL.
-
Chromatographic Separation:
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.
-
-
Mass Spectrometry Parameters:
-
Inlet Temp: 250°C (Splitless injection, 1 µL).
-
Ion Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
-
Validation Check: Run a solvent blank prior to the sample injection to ensure no carryover or column bleed interferes with the m/z 149 (common phthalate contaminant) or m/z 187 regions.
Protocol B: LC-ESI-MS/MS Trace Quantification
-
System Readiness: Calibrate the quadrupole mass analyzer using a standard polytyrosine solution.
-
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile to a concentration of 100 ng/mL.
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min.
-
-
Mass Spectrometry Parameters (MRM Mode):
-
Ionization: Positive ESI (+ESI). Capillary voltage: 3.0 kV.
-
Desolvation Temp: 400°C.
-
Transitions: Monitor the precursor m/z337→257 (Collision Energy: 15 eV) and m/z337→177 (Collision Energy: 25 eV).
-
-
Validation Check: Ensure the 1:2:1 isotopic triplet of the precursor ion is clearly visible in full-scan mode before switching to Multiple Reaction Monitoring (MRM) for quantification.
References
GC-MS analysis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone synthesis products
An In-Depth Guide to the GC-MS Analysis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone Synthesis Products: A Comparative Approach
Introduction: The Analytical Challenge of a Key Pharmaceutical Intermediate
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (CAS No. 1373350-57-2) is a critical intermediate in the synthesis of Prasugrel, a potent antiplatelet agent used to prevent thrombosis.[1] The molecular structure, featuring a halogenated aromatic ring and two bromine atoms at different positions relative to a ketone functional group, presents a unique synthetic and analytical challenge. The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of its intermediates. Therefore, a robust, selective, and sensitive analytical method is required to identify and quantify the target compound, as well as any process-related impurities.
The synthesis of α-haloketones, a class to which this molecule belongs, is often complicated by the potential for polyhalogenation and the formation of isomeric byproducts.[2][3][4] For instance, incomplete bromination could leave starting material or mono-brominated species, while over-bromination can lead to undesired side products.[5][6] This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for characterizing the crude product from the synthesis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide field-proven insights for researchers in drug development and process chemistry.
The Synthetic Landscape: Anticipating Potential Impurities
While numerous specific synthetic routes exist, a common approach to generating α-haloketones involves the direct electrophilic halogenation of a ketone precursor using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).[4] Given the structure of our target molecule, a plausible precursor would be 1-(2-fluorophenyl)-2-pentanone. The reaction must be carefully controlled to achieve di-bromination at the desired α- and ω-positions.
Potential impurities that must be resolved and identified by the analytical method include:
-
Unreacted Starting Material: 1-(2-fluorophenyl)-2-pentanone.
-
Mono-brominated Intermediates: e.g., 1-bromo-1-(2-fluorophenyl)-2-pentanone or 5-bromo-1-(2-fluorophenyl)-2-pentanone.
-
Isomeric Dibromo-products: Bromination at other positions on the pentanone chain.
-
Over-brominated Products: Introduction of a third bromine atom.
-
Solvent and Reagent Residues.
The primary analytical goal is not just to confirm the presence of the desired product but to provide a detailed purity profile, which is where the power of GC-MS becomes indispensable.
GC-MS Workflow for Halogenated Ketone Analysis
Gas Chromatography is ideally suited for the analysis of volatile and thermally stable compounds like ketones. When coupled with a Mass Spectrometer, it provides unparalleled identification capabilities based on both chromatographic retention time and mass-to-charge ratio, including characteristic isotopic patterns and fragmentation.
Caption: Overall workflow for the GC-MS analysis of synthesis products.
Detailed Experimental Protocol
A. Sample Preparation The goal of sample preparation is to create a clean, dilute solution suitable for injection without overloading the GC system.
-
Dissolution: Accurately weigh approximately 10 mg of the crude synthesis product into a 10 mL volumetric flask.
-
Solvation: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should elute early in the chromatogram, well away from any analytes of interest.
-
Dilution: Bring the flask to volume with the chosen solvent for a final concentration of ~1 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulate matter that could clog the injector.
B. Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | A split injection (e.g., 50:1 ratio) is used to prevent column overload and ensure sharp peaks for major components. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes without causing thermal degradation. Halogenated compounds can be thermally labile. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | A mid-polarity column (e.g., DB-5ms, HP-5ms) is an excellent starting point, offering good selectivity for a range of polar and non-polar compounds. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | An initial hold allows for solvent focusing. The ramp rate is chosen to ensure adequate separation of closely eluting isomers and byproducts. A final hold ensures all components elute. |
| Mass Spectrometer | Agilent 5977 or equivalent | Standard quadrupole or ion trap mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces repeatable, library-searchable fragmentation patterns. |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temp. | 150 °C | Standard temperature to ensure consistent mass analysis. |
| Scan Range | 40 - 450 m/z | Covers the expected mass of the parent molecule (C₁₁H₁₁Br₂FO, MW=338 g/mol ) and its key fragments. |
Data Interpretation: Decoding the Spectra
The analysis of the resulting data involves examining both the chromatogram and the mass spectrum of each peak.
-
Total Ion Chromatogram (TIC): This plot shows the separated compounds as peaks over time. The largest peak should correspond to the target product, 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. Other smaller peaks represent impurities.
-
Mass Spectrum Analysis:
-
Molecular Ion (M⁺): For the target compound, the molecular ion peak is expected, but it will appear as a characteristic cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br) which exist in an approximate 1:1 natural abundance.[7][8] This results in an M⁺ peak, an (M+2)⁺ peak of roughly equal intensity to the M+4 peak, and an (M+4)⁺ peak. The pattern will be centered around m/z 338. This isotopic signature is a definitive confirmation of a di-brominated compound.
-
Fragmentation: EI is a high-energy technique that causes molecules to fragment in predictable ways. For ketones, common fragmentation pathways include α-cleavage (the breaking of a bond adjacent to the carbonyl group).[8][9][10]
-
α-Cleavage 1: Loss of the bromobutyl radical (•CH₂(CH₂)₂CH₂Br), leading to a fragment ion containing the fluorobenzoyl group at m/z ~123.
-
α-Cleavage 2: Loss of the 2-fluorophenyl radical (•C₆H₄F), resulting in a brominated keto-acylium ion.
-
-
Impurity Identification: By examining the mass spectra of other peaks, impurities can be identified. For example, a peak showing a di-bromo isotopic pattern but at a different retention time could be an isomer. A peak showing a single bromine isotope pattern (M⁺ and M+2⁺ in a ~1:1 ratio) would indicate a mono-brominated impurity.
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is not the only option. Understanding its advantages and disadvantages compared to other common analytical techniques is crucial for selecting the right method for a specific research question.
| Technique | Principle | Pros for this Analysis | Cons for this Analysis |
| GC-MS | Separation by volatility, detection by mass | Excellent for identification: Provides definitive structural information from fragmentation and isotopic patterns. High Resolution: Capable of separating closely related isomers. High Sensitivity. | Requires Volatility: Not suitable for non-volatile or thermally labile compounds. Potential for Thermal Degradation: The high temperatures in the injector can sometimes cause degradation of sensitive molecules like α-haloketones. |
| HPLC-UV | Separation by polarity (liquid phase), detection by UV absorbance | Versatile: Handles a wide range of polarities and molecular weights without requiring volatility. Non-destructive: Sample can be recovered. Excellent for Quantification: UV detection provides a robust quantitative response. | Limited Identification: UV detection provides no structural information beyond the chromophore. Co-eluting peaks with similar UV spectra are difficult to distinguish. Requires reference standards for positive identification. |
| LC-MS | Separation by polarity, detection by mass | Combines the versatility of HPLC with the identification power of MS. Can analyze thermally labile compounds that are unsuitable for GC. | Higher Cost and Complexity: More expensive to operate and maintain than GC-MS or HPLC-UV. Ionization in LC-MS (e.g., ESI, APCI) is softer and may not provide the same degree of fragmentation for structural elucidation as EI in GC-MS. |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field | Unrivaled for Structure Elucidation: Provides a complete and unambiguous picture of the molecular structure, including stereochemistry and isomerism. | Low Sensitivity: Requires a much larger amount of purified sample compared to MS techniques. Not a Separation Technique: Cannot directly analyze a crude mixture; requires offline purification (e.g., by column chromatography) first. |
Conclusion
For the comprehensive analysis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone synthesis products, GC-MS stands out as the method of choice. It offers an optimal balance of separation efficiency, sensitivity, and unparalleled identification power. The ability to confirm the presence of two bromine atoms through isotopic patterns and to deduce structural features from fragmentation makes it uniquely suited for navigating the complexities of halogenated ketone synthesis. While techniques like HPLC are superior for routine quantification of a known product, and NMR is the gold standard for absolute structure elucidation of a pure substance, GC-MS provides the most informative and efficient analysis of the crude reaction mixture, enabling rapid process optimization and ensuring the quality of this critical pharmaceutical intermediate.
References
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Advent Chembio. 1, 5-Dibromo-1-(2-fluorophenyl)pentan-2-one. [Online] Available at: [Link]
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Pharmaffiliates. CAS No : 1373350-57-2 | Product Name : 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. [Online] Available at: [Link]
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Bates, R. B., et al. (2009). Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides. PMC. [Online] Available at: [Link]
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Wikipedia. α-Halo ketone. [Online] Available at: [Link]
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Smedley, C. I., et al. (2011). Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry. [Online] Available at: [Link]
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Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Online] Available at: [Link]
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Cazin, C. S. J. (Ed.). (2018). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Request PDF. [Online] Available at: [Link]
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De Kimpe, N., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. [Online] Available at: [Link]
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NextSDS. 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone — Chemical Substance Information. [Online] Available at: [Link]
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Scheidt, K. A., et al. (2019). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. Organic Letters. [Online] Available at: [Link]
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University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online] Available at: [Link]
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Jia, C., et al. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Online] Available at: [Link]
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LookChem. 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone CAS NO.1373350-57-2. [Online] Available at: [Link]
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Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. [Online] Available at: [Link]
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Zabiegala, B., et al. (2011). Gc-ms determination of halogen derivatives of acetic acid. SciSpace. [Online] Available at: [Link]
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Cordero, C., et al. (2016). GCxGC-MS hyphenated techniques for environmental analysis. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Online] Available at: [Link]
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Gotor-Fernández, V., et al. (2022). Unmasking the Hidden Carbonyl Group Using Gold(I) Catalysts and Alcohol Dehydrogenases: Design of a Thermodynamically-Driven Cascade toward Optically Active Halohydrins. ACS Catalysis. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone (CAS No. 1373350-57-2). As a halogenated aromatic ketone, this compound requires specialized disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this substance or structurally similar intermediates.
Foundational Principle: Hazard-Informed Waste Management
The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is not widely available, we can deduce its primary risks by analyzing its chemical structure. This scientific-first approach allows us to anticipate potential dangers and establish a robust disposal plan.
The molecule consists of three key components:
-
A Pentanone Backbone: Ketones as a class can be flammable. For instance, 2-Pentanone is a highly flammable liquid and vapor that can cause serious eye irritation.[1][2][3]
-
Two Bromo- Groups: Organobromine compounds can be potent irritants and alkylating agents. Bromine itself is highly toxic, corrosive, and causes severe skin burns and eye damage.[4][5][6] Chronic exposure to brominated compounds has been linked to various adverse health effects.[7][8]
-
A Fluorophenyl Group: The aromatic ring introduces additional considerations for chemical reactivity and persistence in the environment.
Based on this structural analysis, we must treat this compound as potentially flammable, a severe skin and eye irritant, and toxic if inhaled or ingested.
Table 1: Deduced Hazard Profile and Chemical Properties
| Property | Value / Assessment | Source(s) |
| CAS Number | 1373350-57-2 | [9][10][11] |
| Molecular Formula | C₁₁H₁₁Br₂FO | [9][11] |
| Molecular Weight | 338.01 g/mol | [9][10] |
| Physical Appearance | Reported as White to Yellow Oil or Low-Melting Solid | [10] |
| Primary Hazards | Assumed: Severe Skin/Eye Irritant, Harmful if Swallowed/Inhaled, Potential Flammability. As a halogenated organic, it falls under specific environmental disposal regulations. | Structural Analysis,[1][5][12][13] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reactive metals (e.g., aluminum, potassium). | [14][15][16][17][18] |
Operational Protocol: From Bench to Disposal
Safe disposal is a continuous process that begins the moment the chemical is handled. The following sections provide a step-by-step workflow.
Mandatory Personal Protective Equipment (PPE)
Given the high likelihood of corrosive and irritant properties, a stringent PPE protocol is non-negotiable. Work should always be conducted inside a certified chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves may provide initial protection, but for prolonged contact or spill cleanup, heavy-duty gloves such as neoprene or Viton should be considered. Always check the manufacturer's glove compatibility data.
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
Waste Segregation: The Most Critical Step
The single most important rule in this process is the segregation of halogenated waste. Co-mingling this compound with non-halogenated solvents is a costly and non-compliant error.
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated exclusively for "Halogenated Organic Waste."
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone" and any other halogenated solvents in the mixture.
-
Approximate concentrations of each component.
-
The primary hazard pictograms (assumed: Corrosive, Irritant/Harmful, Flammable).
-
-
Causality: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (HBr, HF) produced upon combustion.[19] This process is significantly different and more expensive than the fuel blending used for non-halogenated solvents.[20]
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Ignition Sources: If the material is considered flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: For liquid spills, create a dike around the spill using a non-combustible absorbent material like vermiculite, sand, or commercial spill absorbents. Do not use combustible materials like paper towels or sawdust.
-
Absorb and Collect: Gently cover and absorb the spilled material. Once absorbed, use non-sparking tools to scoop the material into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), and place the cleaning materials into the same hazardous waste container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
The Disposal Pathway: A Validated System
The ultimate disposal of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone must be handled by a licensed hazardous waste management facility. Laboratory personnel are responsible for the safe collection, labeling, and storage of the waste pending pickup.
Step-by-Step Disposal Workflow
-
Waste Collection: Following the segregation protocol in section 2.2, collect all waste containing the target compound (pure substance, reaction mixtures, contaminated materials) in your labeled halogenated waste container.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[20] Store it in a well-ventilated, secondary containment bin away from incompatible materials.
-
Request Pickup: Once the container is full or the project is complete, contact your institution's EHS office to schedule a hazardous waste pickup. Do not allow waste to accumulate for extended periods.
-
Prohibited Actions:
-
NEVER dispose of this chemical down the drain. It is not water-soluble and can cause significant environmental damage.
-
NEVER dispose of this chemical in the regular trash.
-
NEVER allow the container to be left open to the atmosphere.
-
Visualizing the Disposal Decision Process
The following diagram outlines the logical workflow for handling waste generated from this compound.
Caption: Decision workflow for handling and disposing of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is not merely a logistical task but a fundamental responsibility for any laboratory professional. By understanding the compound's structural hazards, adhering to strict segregation and handling protocols, and partnering with certified EHS professionals, we ensure a safe research environment and protect our shared ecosystem. This guide provides the necessary framework to achieve that goal.
References
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NextSDS. (n.d.). 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone — Chemical Substance Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No: 1373350-57-2 | 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Hazard Profile
1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a halogenated ketone used as a reagent in the synthesis of pharmaceuticals like Prasugrel.[1] Its structure, featuring two bromine atoms and a fluorine atom, suggests a high potential for reactivity and toxicity. Based on analogous compounds such as bromoacetone and various bromoacetophenones, this compound should be presumed to be a potent irritant, toxic, and a lachrymator (a substance that causes tearing).[2][3][4]
Anticipated Hazards:
-
Acute Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
-
Corrosivity: Likely to cause severe irritation or burns to the skin, eyes, and respiratory tract.[3][7] Alpha-bromo ketones are known to be corrosive.[8]
-
Lachrymator: May cause immediate and severe tearing and eye irritation upon exposure to vapors.[4]
-
Sensitization: Repeated exposure may lead to skin sensitization and allergic reactions.[7]
-
Flammability: While potentially a low-melting solid or oil, it may be combustible, and its vapors could form flammable mixtures with air, similar to other pentanones.[1][5]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. Standard laboratory attire (long pants, closed-toe shoes) is a baseline requirement.[9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving is required. Use a thicker, chemical-resistant outer glove over a standard nitrile inner glove. | The dual-glove system provides a primary barrier and a secondary layer of protection in case of a breach. Butyl or neoprene gloves offer good resistance to both ketones and halogenated hydrocarbons.[9][10][11] |
| Outer Glove: Butyl rubber or heavyweight Neoprene. | ||
| Inner Glove: Nitrile examination gloves. | ||
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and the potent lachrymatory effects of the vapors.[3][8] |
| Body Protection | A chemical-resistant apron over a flame-resistant lab coat. | Provides a barrier against spills and splashes, protecting underlying clothing and skin.[7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | To prevent inhalation of toxic and irritant vapors.[2] If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary, and a formal respiratory protection program should be in place. |
Section 3: Safe Handling and Operational Plan
3.1 Engineering Controls and Workspace Preparation
-
Fume Hood: All handling of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, including weighing, transferring, and use in reactions, must occur within a properly functioning chemical fume hood.
-
Safety Equipment: Ensure immediate access to a safety shower and an eyewash station. Check their functionality before starting work.
-
Spill Kit: A spill kit containing absorbent materials suitable for organic compounds, and appropriate waste containers, must be readily available.
3.2 Step-by-Step Handling Protocol
-
Pre-use Inspection: Visually inspect the container for any signs of damage or leakage before moving it into the fume hood.
-
Inert Atmosphere: As the compound may be hygroscopic, it is best handled under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are required for the reaction.[1]
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. If handling as a solid, use appropriate spatulas and weighing boats within the fume hood.
-
Temperature Control: The compound should be stored at 2-8°C.[1] Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals.
Section 4: Emergency Procedures - Plan for the Unexpected
4.1 Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: If safe to do so, contain the spill with absorbent pads or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (if applicable): For small spills, after absorption, the area can be decontaminated. Consult with your institution's safety officer for appropriate decontamination procedures.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.[12]
4.2 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][13] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][13] |
Section 5: Disposal Plan
All waste containing 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone must be treated as hazardous waste.
-
Segregation: This compound is a halogenated organic. It is crucial to segregate this waste from non-halogenated waste streams, as disposal methods and costs differ significantly.[14][15][16]
-
Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.
-
Containerization: Use robust, leak-proof containers for both liquid and solid waste.
-
Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed facility.[14][17] Contact your institution's environmental health and safety department for specific disposal procedures.
Section 6: Workflow and Safety Diagram
The following diagram outlines the critical steps and safety considerations for handling 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
Caption: Workflow for handling 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
